Product packaging for cis-Vitamin K1-d7(Cat. No.:)

cis-Vitamin K1-d7

Cat. No.: B12408651
M. Wt: 457.7 g/mol
InChI Key: MBWXNTAXLNYFJB-KSKBGIFYSA-N
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Description

Cis-Vitamin K1-d7 is a useful research compound. Its molecular formula is C31H46O2 and its molecular weight is 457.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H46O2 B12408651 cis-Vitamin K1-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H46O2

Molecular Weight

457.7 g/mol

IUPAC Name

5,6,7,8-tetradeuterio-2-[(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20-/t23-,24-/m1/s1/i6D3,7D,8D,18D,19D

InChI Key

MBWXNTAXLNYFJB-KSKBGIFYSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(/C)\CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[2H])[2H]

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of cis-Vitamin K1-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and purification methods for cis-Vitamin K1-d7, tailored for researchers, scientists, and drug development professionals. The document outlines plausible synthetic routes, detailed purification protocols, and quantitative data to facilitate the production and isolation of this specific deuterated isomer of Vitamin K1.

Introduction

Vitamin K1 (phylloquinone) is a vital fat-soluble vitamin primarily known for its role in blood coagulation. The molecule exists as geometric isomers, cis (Z) and trans (E), with the trans isomer being the biologically active form. However, the cis isomer is also of significant interest, particularly as a reference standard in analytical studies and for research into the biological effects and metabolism of different vitamin K1 forms. Deuterium-labeled internal standards, such as Vitamin K1-d7, are crucial for accurate quantification in complex biological matrices using mass spectrometry. This guide focuses specifically on the synthesis and purification of the cis isomer of Vitamin K1-d7.

Based on commercially available trans-Vitamin K1-d7, the deuteration pattern is presumed to be on the methyl group and the four hydrogens of the naphthalene ring, leading to the chemical name: 2-(methyl-d3)-3-[(2Z)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione-5,6,7,8-d4.

Synthesis of this compound

The synthesis can be conceptually divided into two main parts: the preparation of the deuterated menadione precursor and the stereoselective synthesis of the phytyl bromide side chain, followed by their condensation.

Proposed Synthesis of Deuterated Menadione (Menadione-d7)

The deuteration of the menadione moiety can be achieved through methods known for aromatic compounds. The four hydrogens on the naphthalene ring can be exchanged for deuterium using a strong acid in the presence of D₂O. The trideuterated methyl group can be introduced from a deuterated precursor.

Synthesis of Vitamin K1 with Controlled cis/trans Isomer Ratios

The key to obtaining a higher proportion of the cis isomer lies in the preparation of (Z)-phytyl bromide. Research has shown that the cis/trans ratio of the final Vitamin K1 product can be controlled during the synthesis of this intermediate.[1] A Chinese patent suggests that the addition of phosphoric acid during the halogenation of phytol can regulate the cis-isomer ratio of the resulting Vitamin K1.[2]

One published method involves the bromination of natural phytol with phosphorus tribromide in the presence of a controlled amount of water to influence the formation of (E/Z)-isomeric phytyl bromide. This is then followed by condensation with a cyclopentadiene-menadione adduct and a retro-Diels-Alder reaction to yield Vitamin K1 with different ratios of cis and trans isomers.[1]

Experimental Protocol: Proposed Synthesis of this compound

This proposed protocol is a composite based on the synthesis of Vitamin K1 with varying isomer ratios and would need to be adapted and optimized for the deuterated precursors.

Step 1: Synthesis of (E/Z)-Phytyl Bromide with a Higher Z-Isomer Content

  • To a solution of natural phytol in an appropriate solvent, add a specific amount of water.

  • Cool the mixture and slowly add phosphorus tribromide.

  • Allow the reaction to proceed at a controlled temperature until completion.

  • Work up the reaction mixture to isolate the (E/Z)-phytyl bromide. The ratio of E to Z isomers will depend on the amount of water added.[1]

Step 2: Condensation and Retro-Diels-Alder Reaction

  • React the (E/Z)-phytyl bromide mixture with a cyclopentadiene-menadione-d7 adduct.

  • Perform a retro-Diels-Alder reaction on the resulting compound to yield a mixture of cis- and trans-Vitamin K1-d7.[1]

Table 1: Synthesis of Vitamin K1 with Varying cis/trans Ratios

Starting MaterialReagentsKey ConditionResulting cis:trans RatioReference
Natural PhytolPhosphorus tribromide, varying amounts of waterControl of water content during brominationVariable[1]
IsophytolHydrogen chloride solution, then hydrogen bromide solutionHalogenation conditions24.5 : 75.5[2]
IsophytolPhosphorus tribromideHalogenation30 : 70[2]
Plant AlcoholPhosphorus trihalide, phosphoric acidControl of phosphoric acid addition1-21% cis isomer[2]

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Proposed Synthesis of this compound Natural_Phytol Natural Phytol Phytyl_Bromide (E/Z)-Phytyl Bromide (enriched in Z-isomer) Natural_Phytol->Phytyl_Bromide PBr3, H2O Condensation_Product Condensation Product Phytyl_Bromide->Condensation_Product Condensation Menadione_d7_adduct Cyclopentadiene-Menadione-d7 Adduct Menadione_d7_adduct->Condensation_Product cis_trans_Vitamin_K1_d7 Mixture of cis- and trans-Vitamin K1-d7 Condensation_Product->cis_trans_Vitamin_K1_d7 Retro-Diels-Alder

Caption: Proposed workflow for the synthesis of a cis/trans mixture of Vitamin K1-d7.

Purification of this compound

The purification of this compound from the reaction mixture, which primarily contains the trans isomer and other impurities, is a critical step. High-performance liquid chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are effective techniques for this separation.

High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC is a well-established method for the separation of Vitamin K1 isomers. The British and European Pharmacopoeias describe such a method.[3]

Experimental Protocol: Normal-Phase HPLC Separation

  • Column: A silica-based column, such as Hypersil Silica, is effective.[3] C30 columns are also frequently used for their high shape selectivity, which is beneficial for separating structurally related isomers.[4]

  • Mobile Phase: A non-polar solvent like heptane with small amounts of polar modifiers is typically used.[3]

  • Temperature: The separation of cis and trans isomers can be temperature-dependent, with optimal resolution often achieved at sub-ambient temperatures, for example, around 15 °C on a C30 column.[4]

  • Equilibration: It is crucial to ensure thorough column equilibration, which may take longer in normal-phase chromatography compared to reversed-phase methods, to achieve reproducible retention times and selectivity.[3]

Table 2: HPLC Purification Parameters for Vitamin K1 Isomers

Column TypeMobile PhaseTemperatureKey ObservationReference(s)
Hypersil SilicaHeptane with polar modifiersAmbientGood resolution between cis, trans, and trans-epoxy isomers.[3]
Accucore C30Not specified15 °COptimal resolution between cis and trans isomers at sub-ambient temperatures.[4]
Ultra-Performance Convergence Chromatography (UPC²)

UPC² is a more recent technique that utilizes compressed carbon dioxide as the primary mobile phase, offering faster and more efficient separations with reduced organic solvent consumption.[5]

Experimental Protocol: UPC² Separation

  • Column: An ACQUITY UPC² HSS C18 SB Column (3.0 x 100 mm, 1.8 µm) has been shown to provide baseline separation.[5]

  • Mobile Phase: A gradient of CO₂ (as the primary mobile phase A) and a modifier (e.g., an alcohol, as mobile phase B) is used. An initial isocratic hold at a low percentage of mobile phase B is critical for the separation of the cis and trans isomers.[5]

  • Detection: A PDA detector can be used for monitoring the separation.

Table 3: UPC² Purification Parameters for Vitamin K1 Isomers

Column TypeMobile Phase CompositionFlow RateAnalysis TimeKey AdvantageReference
ACQUITY UPC² HSS C18 SBCO₂ and a modifier with an initial isocratic hold at 0.5% B1.5 mL/min< 3 minutesRapid separation, reduced solvent consumption, no need for a specialized C30 column.[5]

Purification Workflow

Purification_Workflow cluster_purification Purification of this compound Crude_Mixture Crude cis/trans Vitamin K1-d7 Mixture HPLC Normal-Phase HPLC (e.g., Silica or C30 column) Crude_Mixture->HPLC UPC2 UPC² (e.g., C18 column) Crude_Mixture->UPC2 Isolated_cis Isolated this compound HPLC->Isolated_cis Isolated_trans Isolated trans-Vitamin K1-d7 HPLC->Isolated_trans UPC2->Isolated_cis UPC2->Isolated_trans

Caption: General workflow for the purification of this compound from a mixture.

Characterization

Following purification, the identity and purity of this compound should be confirmed using appropriate analytical techniques:

  • NMR Spectroscopy: To confirm the cis configuration of the double bond in the phytyl side chain and the location of the deuterium atoms.

  • Mass Spectrometry: To confirm the molecular weight and the incorporation of seven deuterium atoms.

  • HPLC/UPC²: To determine the isomeric purity of the isolated fraction.

Conclusion

The synthesis of this compound can be approached by controlling the stereochemistry during the formation of the phytyl bromide intermediate and using deuterated starting materials. While a direct synthetic protocol is not available, the methods presented in this guide provide a strong foundation for its production. The purification of the cis isomer is achievable with high resolution using either normal-phase HPLC or the more rapid UPC² technique. The detailed protocols and data provided herein should serve as a valuable resource for researchers and professionals in the fields of analytical chemistry and drug development.

References

An In-depth Technical Guide to the Core Differences Between cis-Vitamin K1-d7 and trans-Vitamin K1-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental differences between the cis and trans isomers of deuterated Vitamin K1 (Vitamin K1-d7). The distinction between these stereoisomers is critical for accurate quantification in biological matrices and for understanding their differential biological activities. This document outlines their structural differences, biological significance, and the analytical methodologies used for their separation and quantification.

Introduction to Vitamin K1 and its Isomers

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. It features a phytyl side chain containing a double bond, which gives rise to geometric isomerism, resulting in a cis and a trans configuration. While natural Vitamin K1 exists predominantly as the biologically active trans-isomer, synthetic preparations may contain significant amounts of the inactive cis-isomer.[1][2][3] Deuterated Vitamin K1 (Vitamin K1-d7) is commonly used as an internal standard in analytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accurate quantification.[4][5][6]

Structural and Functional Differences

The primary distinction between cis- and trans-Vitamin K1-d7 lies in the spatial arrangement of the substituents around the double bond in the phytyl tail. This structural variance has profound implications for the molecule's biological activity.

  • trans-Vitamin K1-d7: In the trans configuration, the carbon chains are on opposite sides of the double bond. This isomer is biologically active and is the form utilized by the body for essential functions.[2][7]

  • cis-Vitamin K1-d7: In the cis configuration, the carbon chains are on the same side of the double bond. This isomer is considered biologically inactive or possesses significantly reduced activity, estimated to be as low as 1% of the trans form.[7][8]

The following diagram illustrates the structural difference between the two isomers.

Chemical structures of trans- and cis-Vitamin K1.

Biological Activity and Metabolism

The biological activity of Vitamin K1 is intrinsically linked to its trans configuration. Studies in rats have shown that the cis isomer has minimal to no effect on the plasma levels of Factor VII, a key blood clotting protein, compared to the trans isomer.[8] While both isomers may have similar tissue distribution patterns, the liver retains the cis isomer longer than the trans isomer.[7] Despite its retention, the cis form is a poor substrate for the enzymatic reactions of the Vitamin K cycle.[9]

The logical workflow for Vitamin K dependent protein activation is depicted below, highlighting the essential role of the active trans isomer.

G cluster_pathway Vitamin K Dependent Carboxylation Pathway trans_K1 trans-Vitamin K1 (active) VKOR Vitamin K Epoxide Reductase (VKOR) trans_K1->VKOR reduction cis_K1 cis-Vitamin K1 (inactive) GGCX Gamma-glutamyl carboxylase (GGCX) VKOR->GGCX provides reduced Vitamin K Active_Proteins Active Vitamin K-Dependent Proteins (Gla) GGCX->Active_Proteins carboxylation Inactive_Proteins Inactive Vitamin K-Dependent Proteins (Glu) Inactive_Proteins->GGCX

Simplified pathway of Vitamin K-dependent protein activation.

Analytical Methodologies for Isomer Separation

Due to the difference in biological activity, it is crucial to separate and quantify the cis and trans isomers of Vitamin K1-d7, especially in synthetic standards and biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are the primary techniques employed for this purpose.[1][2][3]

Experimental Protocols:

A. HPLC Method for Vitamin K1 Isomer Separation

  • Objective: To separate cis- and trans-Vitamin K1 isomers using normal phase HPLC.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Hypersil Silica column.

  • Mobile Phase: Heptane with small amounts of polar modifiers like diisopropyl ether and octanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at an appropriate wavelength.

  • Procedure:

    • Prepare a standard solution of Vitamin K1 (containing both isomers) in the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved. Normal phase separations often require longer equilibration times.

    • Inject the standard solution.

    • Monitor the separation of the isomers. The elution order may vary based on the specific column and mobile phase composition.

B. UPC² Method for Rapid Isomer Separation

  • Objective: To achieve a fast separation of cis- and trans-Vitamin K1 isomers.

  • Instrumentation: An ACQUITY UPC² System with a PDA Detector.[2]

  • Column: ACQUITY UPC² HSS C18 SB Column (3.0 x 100 mm, 1.8 µm).[2]

  • Mobile Phase: Compressed CO2 as the primary mobile phase with a modifier.

  • Procedure:

    • Prepare standard solutions in an appropriate solvent like iso-octane.[2]

    • Set the UPC² system parameters, including an initial isocratic hold which is critical for the baseline separation of the isomers.[2]

    • Inject the sample. The cis form typically elutes before the trans form.[2]

    • This method can achieve separation in under three minutes.[2]

The following diagram illustrates a general experimental workflow for the analysis of Vitamin K1 isomers.

G cluster_workflow General Workflow for Vitamin K1 Isomer Analysis Sample_Prep Sample Preparation (e.g., extraction from matrix) Chromatography Chromatographic Separation (HPLC or UPC²) Sample_Prep->Chromatography Standard_Prep Standard Preparation (cis/trans-Vitamin K1-d7) Standard_Prep->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Quantification Data Analysis and Quantification Detection->Quantification

Workflow for Vitamin K1 isomer analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the analysis of Vitamin K1 isomers.

Table 1: Chromatographic Separation Parameters

ParameterHPLC MethodUPC² Method
Typical Column C30 or Silica[1]ACQUITY UPC² HSS C18 SB[1][2]
Typical Run Time ~20 minutes[2]< 3 minutes[2]
Elution Order Dependent on phasecis then trans[2]
Resolution (USP) Baseline separation achievable1.7 between cis and trans[2]

Table 2: Mass Spectrometry Data for Vitamin K1-d7

ParameterValue
Molecular Formula C₃₁H₃₉D₇O₂[10]
Molecular Weight 457.7[10]
Deuteration Purity ≥99% deuterated forms (d₁-d₇)[10]
Use Internal standard for GC- or LC-MS[10]

Table 3: Biological Activity Comparison

IsomerRelative Biological Activity
trans-Vitamin K1 100%
cis-Vitamin K1 ~1%[7][8]

Conclusion

The distinction between cis- and trans-Vitamin K1-d7 is of paramount importance for researchers, scientists, and drug development professionals. The trans isomer is the biologically active form, while the cis isomer is largely inactive. This difference necessitates the use of robust analytical methods, such as HPLC and UPC², to accurately separate and quantify these isomers. The use of deuterated internal standards like trans-Vitamin K1-d7 is crucial for reliable quantification in complex biological matrices. A thorough understanding of these differences is essential for accurate nutritional assessment, pharmacokinetic studies, and the development of vitamin K-based therapeutics.

References

The Critical Role of Deuterium Labeling in Vitamin K1 Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purpose and application of deuterium labeling in the mass spectrometric analysis of Vitamin K1 (phylloquinone). The use of stable isotope-labeled internal standards is paramount for achieving accurate, precise, and reliable quantification of Vitamin K1 in complex biological matrices. This is particularly crucial in clinical diagnostics, nutritional science, and pharmacokinetic studies where Vitamin K1 is present at low concentrations.

The Core Principle: Isotope Dilution Mass Spectrometry

The primary application of deuterium-labeled Vitamin K1 is as an internal standard in isotope dilution mass spectrometry (ID-MS).[1] This "gold standard" analytical technique relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the beginning of the analytical workflow.[1] The labeled compound, in this case, deuterium-labeled Vitamin K1 (e.g., Vitamin K1-d7), is chemically identical to the endogenous, unlabeled Vitamin K1 but has a different mass due to the presence of deuterium atoms.[2]

This co-analysis of the labeled and unlabeled forms allows for the correction of analyte loss during sample preparation and variations in instrument response, thereby significantly improving the accuracy and precision of quantification.[3]

Key Advantages of Deuterium Labeling in Vitamin K1 Analysis

The use of deuterium-labeled Vitamin K1 as an internal standard offers several distinct advantages in mass spectrometry-based assays:[]

  • Enhanced Accuracy and Precision: By compensating for variations in extraction efficiency, matrix effects, and instrument response, deuterium-labeled internal standards lead to more reliable and reproducible results.[5][6]

  • Improved Sensitivity and Quantification: Stable isotope labeling provides a clear and distinct signal in the mass spectrometer, enabling sensitive detection and accurate quantification even at the low physiological concentrations of Vitamin K1.[]

  • Mitigation of Matrix Effects: Biological samples like plasma and serum are complex matrices that can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. The co-eluting deuterium-labeled internal standard experiences the same matrix effects as the endogenous analyte, allowing for effective normalization.

  • Tracking Metabolic Pathways: Deuterium-labeled Vitamin K1 is an invaluable tool for studying the absorption, distribution, metabolism, and excretion (ADME) of this essential vitamin.[][7] By administering a labeled form, researchers can trace its metabolic fate and differentiate it from the endogenous pool.[8]

  • Bioavailability Studies: Deuterium labeling enables the precise determination of the bioavailability of Vitamin K1 from different dietary sources or formulations.[9][10]

Experimental Workflows and Protocols

The quantification of Vitamin K1 using deuterium-labeled internal standards typically involves several key steps, from sample preparation to mass spectrometric analysis.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Vitamin K1 using a deuterium-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification s1 Biological Sample (e.g., Plasma, Serum) s2 Spike with Deuterium-Labeled Vitamin K1 Internal Standard s1->s2 s3 Protein Precipitation (e.g., with Ethanol) s2->s3 s4 Liquid-Liquid Extraction (e.g., with Hexane) or Solid-Phase Extraction (SPE) s3->s4 s5 Evaporation and Reconstitution s4->s5 a1 Chromatographic Separation (HPLC or UPLC) s5->a1 a2 Mass Spectrometric Detection (LC-MS/MS) a1->a2 a3 Data Acquisition (MRM Mode) a2->a3 q1 Peak Integration for Unlabeled (Endogenous) and Labeled (Internal Standard) Vitamin K1 a3->q1 q2 Calculation of Peak Area Ratio q1->q2 q3 Quantification using Calibration Curve q2->q3

Caption: General workflow for Vitamin K1 analysis using a deuterium-labeled internal standard.

Detailed Experimental Protocols

Below are summaries of methodologies from cited research, providing a more detailed look into the experimental procedures.

Protocol 1: LC-MS/MS for Plasma Vitamin K1 [5][6]

  • Sample Preparation:

    • A known amount of deuterium-labeled Vitamin K1 (ring-D4-labeled) internal standard is added to a plasma sample.

    • Proteins are precipitated, and the lipids, including Vitamin K1, are extracted using a single-step liquid-liquid extraction with cyclohexane.

  • Chromatographic Separation:

    • The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system.

    • Separation is achieved on a C18 column using an isocratic mobile phase.

  • Mass Spectrometric Detection:

    • Detection is performed using a tandem mass spectrometer (MS/MS) with an Atmospheric Pressure Chemical Ionization (APCI) source.

    • The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, selecting specific precursor and product ions for both unlabeled and deuterium-labeled Vitamin K1.

Protocol 2: LC-APCI/MS for Unlabeled and Deuterium-Labeled Phylloquinone in Plasma [9][10]

  • Sample Preparation:

    • Phylloquinone is extracted from plasma using hexane.

    • The extract is further purified by solid-phase extraction (SPE).

  • Chromatographic Separation:

    • The purified sample is analyzed by HPLC.

  • Mass Spectrometric Detection:

    • An APCI/MS system is used for detection, allowing for the simultaneous measurement of both unlabeled and deuterium-labeled phylloquinone.

Protocol 3: HPLC-Tandem Mass Spectrometry for Plasma PK, MK-4, and MK-7 [11]

  • Sample Preparation:

    • Plasma samples are spiked with d7-labeled internal standards for phylloquinone (PK), menaquinone-4 (MK-4), and menaquinone-7 (MK-7).

    • Proteins are denatured with ethanol.

    • The supernatant is cleaned up using solid-phase extraction (SPE).

  • Chromatographic Separation:

    • HPLC is performed using a Phenyl-Hexyl column.

  • Mass Spectrometric Detection:

    • An AB SCIEX Triple Quad 5500 System with an APCI ion source is used.

    • Detection is performed in MRM mode.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies employing deuterium-labeled Vitamin K1 for mass spectrometric analysis.

Table 1: Performance Characteristics of LC-MS/MS Methods for Vitamin K1 Quantification

ParameterMethod 1[5][6]Method 2[9][10]Method 3[11]
Internal Standard Ring-D4-labeled Vitamin K1Deuterium-labeled phylloquinoned7-labeled PK, MK-4, MK-7
Matrix PlasmaPlasmaPlasma
Ionization APCIAPCIAPCI
Linearity Range Up to 5400 ng/L-Up to 15 nmol/L
Limit of Detection (LOD) 14 ng/L0.05 pmol/injection (unlabeled), 0.08 pmol/injection (labeled)-
Lower Limit of Quantitation (LLOQ) --0.14 nmol/L for PK and MK-4
Intra-run Precision (%RSD) 2.4%< 10%10.4% (low QC), 3.2% (mid QC), 2.3% (high QC) for K1
Inter-run Precision (%RSD) 8.3%-12.8% (low QC), 11.3% (mid QC), 7.4% (high QC) for K1
Recovery > 98%96.7% (unlabeled), 96.2% (labeled)> 92%

Signaling Pathways and Metabolic Relationships

Deuterium-labeled Vitamin K1 is instrumental in elucidating the metabolic fate of phylloquinone, including its conversion to other forms of Vitamin K.

Vitamin K Metabolism and Conversion

The diagram below illustrates the metabolic conversion of phylloquinone (Vitamin K1) to menaquinone-4 (MK-4), a process that can be traced using deuterium-labeled Vitamin K1.

vitamin_k_metabolism PK Deuterium-Labeled Phylloquinone (d-PK) (Dietary Intake) Absorption Intestinal Absorption PK->Absorption Tissues Transport to Tissues Absorption->Tissues Conversion Conversion to d-MK-4 Tissues->Conversion Excretion Metabolism and Excretion Tissues->Excretion MK4 Deuterium-Labeled Menaquinone-4 (d-MK-4) (in Tissues) Conversion->MK4 MK4->Excretion

Caption: Metabolic pathway of deuterium-labeled Vitamin K1.

Conclusion

Deuterium labeling of Vitamin K1 is an indispensable technique for its accurate and precise quantification in biological matrices by mass spectrometry. Its role as an internal standard in isotope dilution mass spectrometry addresses the challenges of low endogenous concentrations and complex sample matrices. Furthermore, the use of deuterium-labeled Vitamin K1 as a tracer is fundamental to advancing our understanding of its bioavailability, metabolism, and physiological functions. The methodologies and data presented in this guide underscore the critical importance of this approach in clinical and research settings dedicated to the study of Vitamin K.

References

Understanding the Isotopic Purity of cis-Vitamin K1-d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of cis-Vitamin K1-d7, a deuterated internal standard crucial for accurate quantification of Vitamin K1 in various biological matrices. This document outlines the common methodologies for its synthesis, purification, and, most importantly, the determination of its isotopic distribution.

Introduction to this compound

This compound is a synthetic, isotopically labeled form of Vitamin K1 where seven hydrogen atoms have been replaced by deuterium. It is primarily utilized as an internal standard in mass spectrometry-based bioanalytical methods.[1] The introduction of deuterium atoms increases the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from the endogenous, unlabeled Vitamin K1. The cis configuration refers to the geometry at the double bond in the phytyl tail. While the trans isomer is the biologically active form, the cis isomer can be present in synthetic preparations.[2] Therefore, the characterization of this compound is critical for its proper use.

Synthesis and Purification

The synthesis of Vitamin K1 analogs typically involves the coupling of a protected menadione (2-methyl-1,4-naphthoquinone) derivative with a suitable phytyl side chain.[3][4] For this compound, a deuterated menadione core and/or a deuterated phytyl bromide would be used. The cis isomer can be a byproduct of the synthesis or can be intentionally synthesized.

General Synthetic Approach:

A common strategy involves the alkylation of a protected 2-methyl-1,4-naphthohydroquinone with a deuterated phytyl bromide. The reaction conditions can influence the ratio of cis to trans isomers.

Purification of the final product is typically achieved through chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the desired cis isomer from the trans isomer and other synthetic impurities.[5]

Isotopic Purity Assessment

The determination of the isotopic purity of this compound is paramount for its function as an internal standard. The primary techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7]

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a labeled compound.[8] By analyzing the mass spectrum of this compound, the relative abundance of each deuterated species (d0 to d7) can be quantified.

Table 1: Representative Isotopic Distribution of this compound

Isotopic SpeciesMass ShiftRepresentative Abundance (%)
d0 (unlabeled)+0< 0.1
d1+1< 0.5
d2+2< 1.0
d3+3< 2.0
d4+4~ 5.0
d5+5~ 15.0
d6+6~ 30.0
d7 (fully labeled)+7> 45.0
Total Deuterated > 98.0

Note: This table presents representative data. The actual distribution may vary between different synthetic batches and manufacturers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is used to confirm the positions of the deuterium labels and to provide an independent measure of isotopic enrichment.[9][10] In the ¹H NMR spectrum of a highly deuterated compound, the signals corresponding to the positions of deuterium labeling will be significantly diminished or absent. Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions.

Experimental Protocols

Protocol for Isotopic Distribution Analysis by LC-HRMS
  • Sample Preparation: Prepare a solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation: Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer. A C18 or C30 reversed-phase column is typically used for the separation of Vitamin K1 isomers.[5][11]

  • Mass Spectrometry: Acquire full-scan mass spectra in a high-resolution mode (e.g., on an Orbitrap or TOF mass analyzer) over a mass range that includes the molecular ions of all expected isotopic species of Vitamin K1-d7.

  • Data Analysis:

    • Extract the ion chromatograms for each of the isotopic species (d0 to d7).

    • Integrate the peak areas for each isotopic species.

    • Calculate the percentage of each species relative to the total integrated area of all isotopic species.

Protocol for Isotopic Enrichment and Positional Analysis by NMR
  • Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., chloroform-d) for NMR analysis.

  • ¹H NMR Spectroscopy: Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of signals at specific chemical shifts, when compared to the spectrum of unlabeled cis-Vitamin K1, confirms the positions of deuteration.

  • ²H NMR Spectroscopy: Acquire a ²H NMR spectrum. The presence of signals will confirm the locations of the deuterium atoms. The integrals of these signals can be used to determine the relative isotopic enrichment at each labeled position.

Visualizations

Workflow for Isotopic Purity Determination

Isotopic_Purity_Workflow Workflow for Isotopic Purity Determination of this compound cluster_synthesis Synthesis & Purification cluster_analysis Isotopic Analysis cluster_data Data Interpretation cluster_result Final Assessment synthesis Chemical Synthesis purification Chromatographic Purification (e.g., HPLC) synthesis->purification lcms LC-HRMS Analysis purification->lcms Isotopic Distribution nmr NMR Analysis (¹H and ²H) purification->nmr Positional Confirmation ms_data Mass Spectrum (Isotopologue Abundance) lcms->ms_data nmr_data NMR Spectra (Signal Attenuation/Presence) nmr->nmr_data purity_report Isotopic Purity Report ms_data->purity_report nmr_data->purity_report

Caption: Workflow for the synthesis, purification, and isotopic analysis of this compound.

Logical Relationship for Analytical Techniques

Analytical_Techniques Analytical Techniques for this compound Characterization cluster_sample Sample cluster_techniques Analytical Methods cluster_information Information Obtained sample This compound lcms Liquid Chromatography- High Resolution Mass Spectrometry (LC-HRMS) sample->lcms nmr Nuclear Magnetic Resonance (NMR) sample->nmr isotopic_dist Isotopic Distribution (d0-d7 percentages) lcms->isotopic_dist chemical_purity Chemical Purity lcms->chemical_purity positional_info Positional Confirmation of Deuterium Labels nmr->positional_info nmr->chemical_purity

Caption: Relationship between analytical techniques and the information obtained for this compound.

Conclusion

The isotopic purity of this compound is a critical parameter that must be thoroughly characterized to ensure its reliability as an internal standard in quantitative bioanalysis. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive assessment of both the isotopic distribution and the specific locations of the deuterium labels. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists working with this essential analytical standard.

References

Methodological & Application

Utilizing cis-Vitamin K1-d7 as an Internal Standard for Accurate Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

The accurate quantification of Vitamin K1 (phylloquinone) in various biological and food matrices is crucial for clinical research, nutritional assessment, and drug development. Vitamin K1 is a fat-soluble vitamin essential for blood coagulation and bone metabolism.[1] Its lipophilic nature and typically low endogenous concentrations present analytical challenges, often compounded by matrix effects during LC-MS/MS analysis.[2][3] To overcome these challenges, the use of a stable isotope-labeled internal standard is paramount. This application note details the use of cis-Vitamin K1-d7 as an internal standard for the robust and reliable quantification of Vitamin K1 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The principle of stable isotope dilution analysis (SIDA) involves adding a known amount of an isotopically labeled analog of the analyte to the sample at the beginning of the analytical process.[4][5] The labeled internal standard, in this case, this compound, behaves nearly identically to the endogenous Vitamin K1 during sample preparation, chromatography, and ionization.[6] This co-elution and co-ionization allow for the correction of analyte losses during extraction and compensates for ion suppression or enhancement effects in the mass spectrometer, leading to highly accurate and precise quantification.[4][5]

This document provides detailed protocols for sample preparation from plasma/serum and food matrices, optimized LC-MS/MS conditions, and performance data summarizing the method's linearity, sensitivity, precision, and accuracy.

Principle of Isotope Dilution Mass Spectrometry

The core of this analytical approach is the use of a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass.

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Sample (e.g., Plasma, Food) IS_Addition Addition of This compound (IS) Sample->IS_Addition Extraction Extraction (LLE, SPE, PP) IS_Addition->Extraction Cleanup Sample Cleanup Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_Separation LC Separation (Analyte + IS) Concentration->LC_Separation Injection Ionization Ionization (ESI or APCI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Data_Processing Data Processing (Ratio of Analyte/IS) MS_Detection->Data_Processing Final_Result Accurate Quantification Data_Processing->Final_Result Quantification

Caption: General workflow for Vitamin K1 analysis using an internal standard.

Experimental Protocols

Protocol 1: Analysis of Vitamin K1 in Human Plasma/Serum

This protocol is adapted from methodologies employing protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[3][7][8]

1. Materials and Reagents:

  • Human plasma or serum

  • This compound internal standard (IS) solution (e.g., 100 ng/mL in methanol)[8]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)[3]

  • n-Hexane (HPLC grade)[7]

  • Ethanol (AR grade)[7]

  • Water (LC-MS grade)

  • Formic acid (analytical grade)

  • Ammonium formate (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB) or Phospholipid Removal Plates[2][8]

2. Sample Preparation:

  • Protein Precipitation & Liquid-Liquid Extraction (LLE):

    • To 500 µL of plasma/serum in a microcentrifuge tube, add 50 µL of the this compound internal standard solution.[7]

    • Add 1.5 mL of ethanol and vortex for 1 minute to precipitate proteins.[7]

    • Add 4 mL of n-hexane and vortex for an additional minute.[7]

    • Centrifuge at 4000 rpm for 10 minutes.[9]

    • Carefully transfer the upper organic layer (n-hexane) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 50°C).[7][8]

    • Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 15:85 water:methanol).[7][8]

  • Solid-Phase Extraction (SPE):

    • To 200 µL of serum, add 600 µL of ethanol containing the internal standard.[2]

    • Vortex and then centrifuge to pellet the precipitated proteins.[2]

    • Load the supernatant onto a pre-conditioned SPE plate/cartridge.[2]

    • Wash the SPE cartridge (e.g., with a weak organic solvent).

    • Elute the analyte and internal standard with an appropriate solvent (e.g., heptane).[2]

    • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.[2]

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A C18 or Biphenyl column is commonly used (e.g., ZORBAX SB-C18, 50 mm × 2.1 mm, 1.8 µm; Accucore Biphenyl, 50 x 2.1 mm, 2.6 µm).[3][10]

    • Mobile Phase A: Water with 0.1% formic acid and/or 2.5-5mM ammonium formate.[7][10]

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[7][10]

    • Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic Vitamin K1, followed by re-equilibration.[10]

    • Flow Rate: 0.2 - 0.4 mL/min.[6][10]

    • Injection Volume: 2 - 5 µL.[8][10]

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[3][11] APCI can sometimes offer better sensitivity for less polar compounds like Vitamin K1.[11][12]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Vitamin K1: m/z 451.3 → 187.1[12]

      • This compound: m/z 458.1 → 194.3[12][13]

cluster_PlasmaPrep Plasma/Serum Sample Preparation start 500 µL Plasma/Serum add_is Add this compound start->add_is precipitate Add Ethanol/Acetonitrile (Protein Precipitation) add_is->precipitate extract Add n-Hexane (Liquid-Liquid Extraction) precipitate->extract centrifuge Centrifuge extract->centrifuge separate Collect Supernatant centrifuge->separate drydown Evaporate to Dryness separate->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Vitamin K1 extraction from plasma/serum.
Protocol 2: Analysis of Vitamin K1 in Food Matrices (e.g., Vegetables)

This protocol is based on methods developed for the analysis of Vitamin K1 in complex food matrices.[4][10]

1. Materials and Reagents:

  • Homogenized food sample (e.g., spinach, broccoli)

  • This compound internal standard (IS) solution

  • n-Hexane

  • Diethyl ether

  • Methanol

  • SPE cartridges (e.g., Silica or neutral aluminum oxide)[4][10]

  • Anhydrous sodium sulfate

2. Sample Preparation:

  • Weigh approximately 0.1 g of the homogenized sample into a tube.[10]

  • Spike the sample with a known amount of the this compound internal standard solution.[10]

  • Add 7 mL of n-hexane and vortex thoroughly.[10]

  • Perform ultrasound-assisted extraction for optimal recovery (e.g., 50 min at 50°C).[10]

  • Centrifuge and collect the n-hexane supernatant.

  • SPE Cleanup:

    • Activate a silica SPE column with n-hexane.[10]

    • Load the extract onto the column.[10]

    • Wash the column with n-hexane to remove nonpolar interferences.[10]

    • Elute Vitamin K1 and the IS with a mixture of n-hexane and diethyl ether (e.g., 97:3 v/v).[10]

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 1 mL of methanol, filter through a 0.22 µm filter, and inject into the LC-MS/MS system.[10]

3. LC-MS/MS Conditions:

  • The LC-MS/MS conditions are generally similar to those described in Protocol 1. Adjustments to the gradient may be necessary to resolve Vitamin K1 from matrix interferences specific to the food type.

Quantitative Data Summary

The use of this compound as an internal standard enables robust and reliable quantification across various matrices. The tables below summarize typical performance characteristics reported in the literature.

Table 1: LC-MS/MS Method Performance for Vitamin K1 Quantification

ParameterPlasma/SerumFood/Infant Formula
Linearity Range 0.1 - 150.0 ng/mL[12]10 - 500 ng/mL[10]
LLOQ 0.1 ng/mL[3][8]0.16 µg/kg[10]
Intra-day Precision (%RSD) < 15%[14]1.0 - 7.1%[4]
Inter-day Precision (%RSD) < 15%[14]2.8 - 8.8%[4]
Accuracy/Recovery 94.0 - 108.7%[14]80.9 - 119.1%[10]

Table 2: Example MRM Transitions and Instrument Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Vitamin K1 451.3187.1APCI / ESI+[7][12]
This compound (IS) 458.1194.3APCI / ESI+[12]

Conclusion

The application of this compound as an internal standard in LC-MS/MS methods provides a highly effective strategy for the accurate and precise quantification of Vitamin K1 in complex matrices such as plasma, serum, and food. The stable isotope dilution approach successfully mitigates variability arising from sample preparation and matrix-induced ion suppression or enhancement. The protocols and performance data presented herein demonstrate the robustness and sensitivity of this methodology, making it suitable for a wide range of applications from clinical diagnostics to nutritional science.

References

Measuring Vitamin K1 in Human Plasma: A Detailed Application Note and Protocol Utilizing cis-Vitamin K1-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of Vitamin K1 (phylloquinone) in human plasma using a stable isotope-labeled internal standard, cis-Vitamin K1-d7. The methodologies detailed below leverage Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for the low concentrations of Vitamin K1 found in biological matrices.[1][2][3]

Introduction

Vitamin K1 is a fat-soluble vitamin crucial for blood coagulation and bone metabolism.[4][5][6] Accurate measurement of its plasma concentrations is essential for nutritional assessment, clinical diagnostics, and pharmacokinetic studies.[1][5] The lipophilic nature and low endogenous levels of Vitamin K1 present analytical challenges, often compounded by matrix interferences from phospholipids.[2] The use of a deuterated internal standard, such as this compound, is critical for correcting matrix effects and variabilities during sample preparation and analysis, thereby ensuring accurate and precise quantification.[4][7] This application note details a robust LC-MS/MS method for this purpose.

Quantitative Data Summary

The following tables summarize key quantitative parameters from established methodologies for Vitamin K1 analysis in human plasma. These values provide a benchmark for method performance and validation.

Table 1: Method Performance Characteristics

ParameterReported Value RangeReference
Lower Limit of Quantitation (LLOQ)0.05 - 0.14 nmol/L[8][9]
Linearity Range0.10 - 15 ng/mL[2][8][9]
Mean Recovery> 92%[8][9]
Intra-day Precision (%RSD)0.21 - 7.83%[2][10]
Inter-day Precision (%RSD)3.39 - 5.75%[2][10]

Table 2: Example LC-MS/MS Parameters

ParameterSetting
Chromatography
ColumnC18 or C30 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm)
Mobile PhaseGradient elution with Methanol/Water mixtures containing formic acid or ammonium fluoride
Flow Rate0.4 - 0.6 mL/min
Column Temperature40 - 50 °C
Mass Spectrometry
Ionization ModeAtmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Ion Mode
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Vitamin K1)Specific m/z values to be optimized
MRM Transition (this compound)Specific m/z values to be optimized

Experimental Protocols

A detailed protocol for the extraction and analysis of Vitamin K1 from human plasma is provided below. This protocol integrates common steps from various validated methods.[2][8][11]

Materials and Reagents
  • Human plasma (collected in EDTA tubes)

  • This compound (internal standard)

  • Vitamin K1 (analytical standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ethanol (LC-MS grade)

  • Hexane (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or Phospholipid removal plates

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • LC-MS/MS system

Sample Preparation Workflow

The following diagram illustrates the key steps in the sample preparation process.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_final_steps Final Processing plasma 1. Plasma Aliquot (e.g., 350-500 µL) is_spike 2. Spike with this compound IS plasma->is_spike protein_precip 3. Protein Precipitation (e.g., with Ethanol or Acetonitrile) is_spike->protein_precip centrifuge1 4. Centrifugation protein_precip->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant spe 6. Solid Phase Extraction (SPE) or Phospholipid Removal supernatant->spe wash 7. Wash Cartridge spe->wash elute 8. Elute Vitamin K1 wash->elute evap 9. Evaporate Eluate to Dryness elute->evap reconstitute 10. Reconstitute in Mobile Phase evap->reconstitute analysis 11. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Vitamin K1 extraction from human plasma.

Detailed Protocol Steps
  • Sample Thawing and Aliquoting: Thaw frozen human plasma samples on ice. Vortex gently to ensure homogeneity. Aliquot 350-500 µL of plasma into a clean microcentrifuge tube.[2][8]

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 5 µL of 100 ng/mL in methanol) to each plasma sample, calibrator, and quality control sample.[2]

  • Protein Precipitation: Add 175 µL of ethanol or 1.5 mL of acetonitrile to denature proteins.[2][8] Vortex vigorously for at least 30 seconds to 2 minutes.[2][8]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 3500-4300 rpm) for 5-10 minutes to pellet the precipitated proteins.[2][8]

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube, being careful not to disturb the protein pellet.

  • Solid Phase Extraction (SPE) / Phospholipid Removal:

    • SPE Method: Apply the supernatant to a pre-conditioned SPE cartridge (e.g., Oasis HLB).[8]

    • Phospholipid Removal Method: Load the supernatant onto a phospholipid removal plate and collect the eluate under vacuum.[2]

  • Washing (SPE only): Wash the SPE cartridge with a weak solvent mixture (e.g., 1 mL of methanol/water with 1% formic acid) to remove polar interferences.[8]

  • Elution (SPE only): Elute Vitamin K1 and the internal standard from the SPE cartridge using an appropriate solvent mixture (e.g., 2 mL of methanol/isopropanol/hexane).[8]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50 °C.[2]

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 15:85 water:methanol).[2] Vortex to ensure complete dissolution.

  • LC-MS/MS Analysis: Transfer the reconstituted sample to an autosampler vial and inject a small volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[2]

Vitamin K Epoxide Cycle

The accurate measurement of Vitamin K1 is crucial for studying its role in the Vitamin K epoxide cycle, a key pathway for the activation of Vitamin K-dependent proteins.

G cluster_cycle Vitamin K Epoxide Cycle VK_hydroquinone Vitamin K Hydroquinone (active) VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide GGCX GGCX_desc γ-glutamyl carboxylase (activates clotting factors) Vitamin_K1 Vitamin K1 (from diet/supplements) VK_epoxide->Vitamin_K1 VKOR VKOR_desc Vitamin K epoxide reductase (inhibited by Warfarin) Vitamin_K1->VK_hydroquinone VKOR

Caption: The Vitamin K epoxide cycle.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of Vitamin K1 in human plasma. The use of the stable isotope-labeled internal standard, this compound, is paramount for achieving the accuracy and precision required for clinical research and drug development applications. Proper sample preparation, including protein precipitation and subsequent cleanup via SPE or phospholipid removal, is critical for minimizing matrix effects and ensuring robust method performance.

References

Application Notes and Protocols for Vitamin K1 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for the synthesis of proteins required for blood coagulation and bone metabolism.[1] Accurate quantification of Vitamin K1 in various matrices such as plasma, serum, food, and pharmaceutical formulations is crucial for clinical diagnostics, nutritional assessment, and quality control in drug development. This document provides detailed application notes and protocols for the sample preparation of Vitamin K1 for analysis by various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Quantitative Performance of Sample Preparation Techniques

The following tables summarize the quantitative performance of different sample preparation techniques for Vitamin K1 analysis across various matrices.

Table 1: Performance Metrics for Vitamin K1 Sample Preparation from Biological Fluids (Plasma/Serum)

TechniqueMatrixRecovery (%)LODLOQCitation
LLE & SPESerum92-110%-0.04 ng/mL (MK-4), 0.03 ng/mL (K1)
SPESerum>92%-0.14 nmol/L[2]
Protein Precipitation & SPESerumSatisfactory-0.1 ng/mL[3][4]
LLEPlasma87.8-93.3%-100-10,000 pg/mL (linear range)[5]
Online SPE-LC-MS/MSSerum99%-0.05 nmol/L[6]
Phospholipid Removal PlatePlasma--0.1 ng/mL (LLOQ)[7]

Table 2: Performance Metrics for Vitamin K1 Sample Preparation from Food and Pharmaceutical Matrices

TechniqueMatrixRecovery (%)LODLOQCitation
SFEPowdered Infant Formula94.4-95.6%80 pg-[1]
UAE & SPEFat-containing foods80.9-119.1%0.05 µg/kg0.16 µg/kg
PLEVegetables---
LLEPharmaceutical Preparations>98%--
TLC-DensitometryPharmaceutical Products95.78-104.96%--[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) for Human Serum

This protocol is adapted from a method combining LLE and SPE for sensitive analysis of Vitamin K1 in serum.

Materials:

  • Serum sample

  • Internal standard (e.g., Phylloquinone-D7)

  • Ethanol (with 0.01% BHT)

  • Hexane

  • SiliaPrep SPE cartridge, Silica, 100 mg, 1 mL

  • Diethyl ether

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • Sample Spiking: To 200 µL of serum in a centrifuge tube, add 10 µL of internal standard solution.

  • Protein Precipitation: Add 200 µL of ethanol (0.01% BHT) and vortex.

  • Liquid-Liquid Extraction: Add 1,000 µL of hexane, vortex thoroughly, and centrifuge for 3 minutes at 5,000 rpm.

  • Extract Collection: Transfer 600 µL of the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 1,000 µL of hexane.

  • SPE Cartridge Conditioning: Condition a silica SPE cartridge with 1 mL of hexane:diethyl ether (1:1), followed by 3 x 1 mL of hexane.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 x 1 mL of hexane.

  • Elution: Elute Vitamin K1 with 1 mL of hexane:diethyl ether (97:3).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Human Plasma

This protocol describes a straightforward SPE method for plasma samples.[2]

Materials:

  • Plasma sample

  • Internal standard

  • Ethanol

  • Oasis® HLB solid-phase extraction (SPE) cartridges (1cc/30 mg)

  • Methanol/water (1:9) with 1% formic acid

  • Acetonitrile/water (8:2) with 1% formic acid

  • Methanol/isopropanol/hexane (2:1:1)

  • Centrifuge

  • Evaporator

Procedure:

  • Sample Spiking and Protein Denaturation: To 350 µL of plasma, add 50 µL of internal standard. Add 175 µL of ethanol to denature proteins, mix for 2 minutes, and centrifuge at 3500 rpm for 5 minutes.[2]

  • Sample Loading: Apply the supernatant to a pre-conditioned Oasis® HLB SPE cartridge.[2]

  • Washing: Wash the cartridge sequentially with 1 mL of methanol/water (1:9) with 1% formic acid and 1 mL of acetonitrile/water (8:2) with 1% formic acid.[2]

  • Elution: Elute the analytes with 2 mL of methanol/isopropanol/hexane (2:1:1).[2]

  • Final Preparation: Evaporate the eluate under nitrogen and reconstitute for analysis.[2]

Protocol 3: Supercritical Fluid Extraction (SFE) for Powdered Infant Formula

This protocol is based on a rapid SFE method for extracting Vitamin K1 from infant formulas.[1]

Materials:

  • Powdered infant formula sample

  • Supercritical fluid extractor

  • CO2 (supercritical fluid)

  • Silica trap

  • CH2Cl2-acetone elution solvent

Procedure:

  • Sample Packing: Pack 1.0 g of powdered infant formula into the extraction tube between glass wool plugs.

  • System Purge: Flush the system with CO2 at 50 mL/min for 2 minutes to remove air.

  • Extraction: Close the exit valve and pressurize the system to 8000 psi with CO2 at 60°C. Allow a 15-minute static extraction.[1]

  • Analyte Trapping: Depressurize the system across a silica trap to collect the extracted Vitamin K1.

  • Elution: Elute the trapped Vitamin K1 from the silica with a small volume of CH2Cl2-acetone.

  • Analysis: The extract is ready for determination by LC with electrochemical detection.[1]

Protocol 4: Ultrasound-Assisted Extraction (UAE) and SPE for Fat-Containing Foods

This method is suitable for the extraction of Vitamin K1 from complex food matrices.

Materials:

  • Food sample (e.g., oil seeds, edible oil)

  • Internal standard solution

  • n-hexane

  • SPE silica gel column

  • n-hexane/diethyl ether (97:3, v/v)

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Sample Preparation and Spiking: Weigh 0.1 g of the homogenized food sample into a tube and spike with 0.1 mL of a 1 µg/mL internal standard solution. Add 7 mL of n-hexane and vortex.

  • Ultrasound-Assisted Extraction: Place the tube in an ultrasonic bath and extract under the following optimized conditions: 50°C, 700 W power, for 50 minutes.

  • Centrifugation: Centrifuge the sample at 4500 r/min for 6 minutes.

  • SPE Cleanup:

    • Activate an SPE silica gel column with 6 mL of n-hexane.

    • Load the upper hexane layer from the centrifugation step onto the column.

    • Wash the column with 6 mL of n-hexane.

    • Elute Vitamin K1 with 8 mL of n-hexane/diethyl ether (97:3, v/v) and collect the eluate.

  • Final Preparation: The eluate can be directly analyzed or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow start Start: Sample Collection (e.g., Serum, Food) add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., with Ethanol) add_is->protein_precipitation lle Liquid-Liquid Extraction (e.g., with Hexane) protein_precipitation->lle centrifuge1 Centrifugation lle->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant evaporate1 Evaporation collect_supernatant->evaporate1 reconstitute Reconstitution evaporate1->reconstitute spe Solid-Phase Extraction (SPE) reconstitute->spe wash Wash SPE Cartridge spe->wash elute Elute Vitamin K1 wash->elute evaporate2 Final Evaporation elute->evaporate2 final_reconstitution Reconstitute for Analysis evaporate2->final_reconstitution analysis LC-MS/MS Analysis final_reconstitution->analysis

Caption: A generalized experimental workflow for Vitamin K1 sample preparation.

Caption: The Vitamin K cycle and its role in activating downstream signaling pathways.

References

Application of cis-Vitamin K1-d7 in Nutritional Biomarker Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin crucial for several physiological processes, including blood coagulation, bone metabolism, and the regulation of vascular calcification.[1][2][3] Accurate quantification of Vitamin K1 in biological matrices is essential for assessing nutritional status, understanding its role in health and disease, and in the development of new therapeutics. Given its lipophilic nature and typically low endogenous concentrations, sensitive and robust analytical methods are required for its measurement.[1][4][5]

This document provides detailed application notes and protocols for the use of cis-Vitamin K1-d7 as an internal standard in the quantitative analysis of Vitamin K1 in nutritional biomarker studies, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Application Notes

The Role of this compound as an Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is a compound added to a sample in a known concentration to facilitate the accurate quantification of a target analyte. The ideal IS is chemically and physically similar to the analyte but mass-distinguishable. This compound is a deuterated analog of Vitamin K1, meaning seven hydrogen atoms have been replaced with deuterium. This substitution makes it an excellent internal standard for Vitamin K1 analysis for several reasons:

  • Similar Chemical and Physical Properties: this compound exhibits nearly identical chromatographic retention time, ionization efficiency, and extraction recovery to the endogenous, non-labeled Vitamin K1.[6][7] This similarity allows it to effectively compensate for variations in sample preparation and instrument response.

  • Mass-Distinguishable: The deuterium labeling results in a mass shift of +7 Da compared to the unlabeled Vitamin K1, allowing for their simultaneous detection and differentiation by the mass spectrometer.

  • Minimizes Matrix Effects: Biological samples like plasma and serum are complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification.[8] As this compound is similarly affected by the matrix as the native analyte, the ratio of their signals remains constant, leading to more accurate and precise results.[6]

  • Correction for Losses: It accounts for any loss of the analyte during sample extraction, preparation, and injection.

Applications in Nutritional and Clinical Research

The use of this compound as an internal standard is integral to various research applications:

  • Nutritional Status Assessment: Accurately measuring Vitamin K1 levels in plasma or serum to evaluate dietary intake and identify potential deficiencies.[5][9]

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion of Vitamin K1 from foods or supplements.[5]

  • Clinical Trials: Monitoring the impact of interventions on Vitamin K1 status in studies related to bone health, cardiovascular disease, and other conditions.[2][10][11]

  • Food Analysis: Quantifying Vitamin K1 content in various foodstuffs to build comprehensive food composition databases.

Experimental Protocols

Protocol 1: Quantification of Vitamin K1 in Human Plasma by LC-MS/MS

This protocol describes a general method for the extraction and quantification of Vitamin K1 from human plasma using this compound as an internal standard.

Materials and Reagents:

  • Human plasma (collected in EDTA or citrate tubes)

  • This compound (internal standard)

  • Vitamin K1 (analytical standard for calibration curve)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Hexane (HPLC grade)

  • Ethanol (analytical grade)

  • Water (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Microcentrifuge tubes

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Thermo Scientific™ TSQ Endura™ Triple Quadrupole MS with a Vanquish™ HPLC system)

  • Analytical column (e.g., Thermo Scientific™ Accucore™ PFP, 100 x 2.1 mm, 2.6 µm)

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of Vitamin K1 and this compound in methanol.

    • Create a series of calibration standards by spiking known concentrations of Vitamin K1 into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 500 µL aliquot of plasma sample, calibrator, or QC, add 50 µL of the this compound internal standard solution (e.g., at 1000 ng/mL). Vortex briefly.

    • Add 1.5 mL of ethanol to precipitate proteins. Vortex for 1 minute.

    • Add 4 mL of hexane for extraction. Vortex for 1 minute.

    • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (hexane) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 200 µL of a 1:3 water:methanol solution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: Accucore™ PFP, 100 x 2.1 mm, 2.6 µm

      • Mobile Phase A: Water with 0.1% Formic Acid and 5mM Ammonium Formate

      • Mobile Phase B: Methanol with 0.1% Formic Acid

      • Flow Rate: 0.4 mL/min

      • Gradient: A suitable gradient to achieve separation (e.g., starting with a high percentage of A and ramping up to a high percentage of B).

      • Injection Volume: 10 µL

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI)

      • Monitoring Mode: Selected Reaction Monitoring (SRM)

      • Example Transitions:

        • Vitamin K1: Precursor ion (m/z) -> Product ion (m/z)

        • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • Optimize collision energies and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both Vitamin K1 and this compound.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

    • Determine the concentration of Vitamin K1 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Vitamin K1 using a deuterated internal standard, as reported in various studies.

Table 1: Linearity and Limits of Quantification

AnalyteMatrixLinearity RangeLLOQ (Lower Limit of Quantification)Reference
Vitamin K1Human Plasma0.1 - 50 ng/mL0.1 ng/mL
Vitamin K1Human PlasmaUp to 15 nmol/L0.14 nmol/L
Vitamin K1Human Plasma0.1 - 10 ng/mL0.1 ng/mL[8]
Vitamin K1Fruits and VegetablesNot specified0.004 mg/kg[6]
Vitamin K1, MK-4, MK-7Human Serum0.05 - 5 ng/mL0.05 ng/mL for VK1

Table 2: Precision and Accuracy

AnalyteMatrixPrecision (%RSD)Accuracy (% Recovery)Reference
Vitamin K1, K2Human PlasmaIntraday: 0.207-7.83%, Interday: 3.39-5.75%Within 10% of nominal concentration[4]
Vitamin K1Fruits and VegetablesIntraday: 1.0-7.1%, Interday: 2.8-8.8%84 - 115.6%[6]
Vitamin K1, MK-4, MK-7Human Serum2.66 - 10.11%Not specified

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (500 µL) is Add this compound (Internal Standard) plasma->is precip Protein Precipitation (Ethanol) is->precip extract Liquid-Liquid Extraction (Hexane) precip->extract evap Evaporation (Nitrogen) extract->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratios integrate->ratio curve Generate Calibration Curve ratio->curve quant Quantify Vitamin K1 curve->quant

Caption: Experimental workflow for Vitamin K1 quantification.

VitaminKCycle K Vitamin K (Quinone) KH2 Vitamin K H₂ (Hydroquinone) K->KH2 VKOR KO Vitamin K Epoxide KH2->KO O₂, CO₂ GGCX_label KO->K VKOR GGCX γ-Glutamyl Carboxylase VKOR VKOR Glu Glu-protein (Inactive) Gla Gla-protein (Active) Glu->Gla Carboxylation

Caption: The Vitamin K cycle.

References

Application Notes and Protocols for Pharmacokinetic Studies of Vitamin K1 Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of Vitamin K1 (phylloquinone) utilizing a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as Vitamin K1-d7, is crucial for accurate quantification in biological matrices by correcting for matrix effects and variations in sample preparation and instrument response. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the analysis of Vitamin K1 in plasma or serum.

Data Presentation: Pharmacokinetic Parameters of Vitamin K1

The following tables summarize key pharmacokinetic parameters of Vitamin K1 from studies in healthy human adults. These values can vary based on the dosage, formulation, and administration route.

Table 1: Pharmacokinetic Parameters of Intravenous and Intramuscular Vitamin K1 (10 mg dose) [1]

ParameterIntravenous (mean ± SD)Intramuscular (mean ± SD)
Cmax (ng/mL)-67 ± 30
Tmax (hours)-9.2 ± 6.6
AUC (h*ng/mL)1950 ± 4501700 ± 500
Bioavailability (%)10089.2 ± 25.4
Clearance (mL/min)91 ± 24-
Half-life (initial, minutes)22-
Half-life (terminal, minutes)125-

Table 2: Pharmacokinetic Parameters of Oral Vitamin K1 (4 µg dose) [1]

ParameterValue (mean ± SD)
Bioavailability (%)13 ± 9
Tmax (hours)4.7 ± 0.8
Amount in plasma compartment (nmol)1.5 ± 0.8
Amount in second compartment (nmol)3.6 ± 3.4

Experimental Protocols

Plasma/Serum Sample Preparation

Accurate quantification of Vitamin K1 requires efficient extraction from the biological matrix while minimizing interference. Below are three common protocols for sample preparation. The choice of method may depend on the desired level of cleanliness, throughput, and available resources. A deuterated internal standard (e.g., Vitamin K1-d7) should be added at the beginning of the sample preparation process to ensure accurate quantification.

Protocol 1: Protein Precipitation (PP)

This is a rapid and simple method suitable for high-throughput analysis.

  • To 200 µL of serum or plasma in a microcentrifuge tube, add the deuterated internal standard solution.

  • Add 600 µL of ethanol (or acetonitrile) to precipitate proteins.

  • Vortex the mixture for 60 seconds.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) [2]

LLE provides a cleaner extract compared to protein precipitation.

  • To 500 µL of serum or plasma, add 50 µL of the deuterated internal standard solution (e.g., 1000 ng/mL).

  • Add 1.5 mL of ethanol and vortex for 1 minute.

  • Add 4 mL of hexane and vortex for another 1 minute.

  • Centrifuge the mixture at 13,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer (hexane) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 1:3 water:methanol) for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) [3][4][5]

SPE offers the highest degree of sample cleanup, removing many interfering substances.

  • Pre-treatment: To 200 µL of serum, add 600 µL of ethanol containing the deuterated internal standard. Mix and centrifuge to precipitate proteins.

  • SPE Cartridge Conditioning: Condition an Oasis PRiME HLB µElution Plate or a similar polymeric reversed-phase SPE cartridge.

  • Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove polar interferences.

  • Elution: Elute Vitamin K1 and the internal standard using an appropriate solvent, such as heptane.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

LC-MS/MS Analysis

The following is a general LC-MS/MS method for the quantification of Vitamin K1. Specific parameters may need to be optimized for the instrument in use.

  • LC System: A UPLC or HPLC system.

  • Column: A C18 column (e.g., ZORBAX SB-C18, 50 mm × 2.1 mm, 1.8 µm) is commonly used.[6]

  • Mobile Phase: A gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid) is typical.[7]

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is often used.

  • Injection Volume: 5 µL.[8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for Vitamin K1 and its deuterated standard need to be determined and optimized.

Visualization of Key Pathways and Workflows

The Vitamin K Cycle

The following diagram illustrates the Vitamin K cycle, a critical pathway for the activation of Vitamin K-dependent proteins involved in blood coagulation and bone metabolism.

Vitamin_K_Cycle VK Vitamin K (Quinone) VKH2 Vitamin K (Hydroquinone) VK->VKH2 VKORC1 VKO Vitamin K Epoxide VKH2->VKO γ-Glutamyl Carboxylase Gla Carboxylation of Gla-proteins VKH2->Gla VKO->VK VKORC1 Warfarin Warfarin Inhibition Warfarin->VK Warfarin->VKO

Caption: The Vitamin K Cycle.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the general workflow for a pharmacokinetic study of Vitamin K1 using a deuterated standard.

PK_Workflow cluster_study_design Study Design cluster_sample_prep Sample Preparation cluster_analysis Analysis Dosing Dosing with Vitamin K1 Sampling Blood Sample Collection Dosing->Sampling Spiking Spiking with Deuterated Standard Sampling->Spiking Extraction Extraction (PP, LLE, or SPE) Spiking->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Caption: Pharmacokinetic Study Workflow.

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of cis- and trans-Vitamin K1 using Vitamin K1-d7

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K1 (phylloquinone), an essential fat-soluble vitamin, plays a crucial role in blood coagulation and bone metabolism.[1] It exists as two primary geometric isomers: trans-Vitamin K1 and cis-Vitamin K1. The trans-isomer is the biologically active form predominantly found in nature, while the cis-isomer, which is considered biologically inactive, can be present in synthetic Vitamin K1 preparations used in dietary supplements and fortified foods.[2][3] Therefore, the ability to separately quantify both isomers is critical for accurately assessing the nutritional value and bioavailability of Vitamin K1 in various matrices.

This application note details a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of cis- and trans-Vitamin K1 isomers. The method utilizes the stable isotope-labeled internal standard, trans-Vitamin K1-d7, to ensure accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.[4][5]

Experimental Workflow

The overall analytical process involves sample preparation using liquid-liquid extraction (LLE) to isolate the analytes from the matrix, followed by chromatographic separation of the cis and trans isomers on a C30 column, and subsequent detection and quantification by a triple quadrupole mass spectrometer.

G cluster_workflow LC-MS/MS Analysis Workflow Sample Sample Collection (e.g., Plasma, Serum) Spike Spike with Internal Standard (trans-Vitamin K1-d7) Sample->Spike 1 LLE Liquid-Liquid Extraction (e.g., using Hexane) Spike->LLE 2 Evap Evaporation & Reconstitution LLE->Evap 3 LC LC Separation (C30 Column) Evap->LC 4 MS MS/MS Detection (MRM Mode) LC->MS 5 Data Data Acquisition & Processing MS->Data 6 Report Quantification & Reporting Data->Report 7

Figure 1: General experimental workflow for the quantification of Vitamin K1 isomers.

Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve trans-Vitamin K1, cis-Vitamin K1, and trans-Vitamin K1-d7 in methanol to obtain individual stock solutions. Store in amber vials at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the primary stocks with methanol. A typical calibration curve might range from 0.1 ng/mL to 100 ng/mL.[6]

  • Internal Standard (IS) Working Solution: Dilute the trans-Vitamin K1-d7 primary stock with methanol to a final concentration of 100 ng/mL.[6]

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

Since Vitamin K1 is sensitive to light, all sample preparation steps should be performed under low light conditions.[7][8]

  • Pipette 500 µL of the sample (e.g., serum, plasma) into a 2 mL amber-colored microcentrifuge tube.[9]

  • Add 50 µL of the 100 ng/mL IS working solution (trans-Vitamin K1-d7) to all samples, calibration standards, and quality controls (QCs), except for the blank matrix.[9]

  • Vortex briefly to mix.

  • Add 1.5 mL of ethanol to precipitate proteins. Vortex for 1 minute.[9]

  • Add 4 mL of n-hexane, and vortex vigorously for 1 minute.[9]

  • Centrifuge the tubes at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (n-hexane) to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[9]

  • Reconstitute the dried extract in 200 µL of methanol, vortex to mix, and transfer the supernatant to an LC-MS vial for analysis.[9]

3. LC-MS/MS System Parameters

An effective method requires chromatographic separation of the isomers and sensitive detection. A C30 column is often recommended for its high shape selectivity for structurally related isomers like the cis/trans forms of Vitamin K1.[4][10]

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
LC System UPLC/HPLC System
Column C30 Column (e.g., 4.6 x 150 mm, 3 µm)[4]
Column Temperature 15°C (Lower temperatures can improve resolution between cis/trans isomers)[10]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol:Acetonitrile (80:20, v/v) with 0.1% Formic Acid[11]
Flow Rate 0.8 mL/min[11]
Injection Volume 5 µL
Gradient Program Isocratic elution with 100% Mobile Phase B
Run Time ~9 minutes[4]

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray (ESI), Positive Ion Mode[8]
Capillary Voltage 1.2 kV (for ESI)
Source Temperature 150 °C
Desolvation Temp. 650 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
trans-Vitamin K1451.3187.124
cis-Vitamin K1451.3187.124
trans-Vitamin K1-d7 (IS)458.3194.124

(Note: MRM transitions and collision energies are instrument-dependent and should be optimized. The values provided are based on published data.)[11][12]

Method Validation and Data

The method should be validated according to established guidelines to ensure reliability. Key validation parameters are summarized below.

Table 4: Summary of Method Performance (Representative Data)

ParameterResult
Linearity Range 0.1 - 100 ng/mL (r² > 0.99) for both isomers
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL[13]
Intra-day Precision (%RSD) < 7.9%[6]
Inter-day Precision (%RSD) < 5.8%[6]
Accuracy (% Recovery) 89% - 110%[6]
Matrix Effect Compensated by the use of a stable isotope-labeled internal standard[5]
Extraction Recovery > 85%

Conclusion

This application note presents a detailed protocol for a sensitive, specific, and robust LC-MS/MS method for the simultaneous determination of cis- and trans-Vitamin K1 isomers. The use of a C30 column provides excellent chromatographic resolution, while the stable isotope-labeled internal standard (trans-Vitamin K1-d7) ensures accurate quantification across a wide dynamic range. This method is well-suited for high-throughput analysis in clinical research, nutritional science, and quality control of dietary supplements.

References

Application Notes and Protocols for Calibration Curve Preparation using cis-Vitamin K1-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for preparing a calibration curve for the quantification of cis-Vitamin K1 using cis-Vitamin K1-d7 as an internal standard. The protocols outlined are primarily designed for use with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, a common and robust method for this application.

Introduction

Accurate quantification of Vitamin K1 is crucial in various fields, including clinical diagnostics, nutritional science, and pharmaceutical development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1][2] This document provides a comprehensive guide to preparing calibration standards and quality control samples for the reliable quantification of cis-Vitamin K1.

Experimental Protocols

Materials and Reagents
  • cis-Vitamin K1 (phylloquinone) reference standard

  • This compound (deuterated phylloquinone) internal standard[3]

  • Ethanol (absolute, ≥99.5%) or Methanol (LC-MS grade)

  • DMSO (optional, for initial stock solution)[4][5][6]

  • Matrix-matched blank (e.g., stripped serum, plasma, or the specific matrix of the study samples)[7]

  • Class A volumetric flasks and calibrated pipettes

  • Amber glass vials to protect from light[8][9]

Preparation of Stock Solutions

Note: Vitamin K1 is light-sensitive; therefore, all solutions should be prepared in amber vials or under light-protected conditions.[8][9]

Stock Solution of cis-Vitamin K1 (Analyte):

  • Accurately weigh a precise amount of cis-Vitamin K1 reference standard.

  • Dissolve the standard in a minimal amount of a suitable solvent like ethanol or DMSO to create a high-concentration primary stock solution. For example, a 1 mg/mL stock solution can be prepared.[4][5][6][10]

  • From this primary stock, prepare a working stock solution at a lower concentration (e.g., 100 µg/mL or 200 ng/mL) by diluting with ethanol or methanol.[7][11]

  • Store stock solutions at -20°C in amber vials.[5][7][11]

Stock Solution of this compound (Internal Standard - IS):

  • Prepare a stock solution of this compound in a similar manner to the analyte stock solution. A typical concentration for the IS working stock is 100 ng/mL or 500 ng/mL.[11][12]

  • The concentration of the IS should be chosen to provide a consistent and strong signal in the analytical run.

  • Store the IS stock solution at -20°C in amber vials.[11]

Preparation of Calibration Curve Standards

The calibration curve is prepared by serially diluting the cis-Vitamin K1 working stock solution and adding a constant amount of the this compound internal standard to each standard.

  • Serial Dilutions: Perform serial dilutions of the cis-Vitamin K1 working stock solution with the blank matrix to achieve a range of concentrations. The concentration range should encompass the expected concentrations of the study samples.

  • Addition of Internal Standard: To each calibration standard, add a fixed volume of the this compound internal standard working solution. The final concentration of the internal standard should be consistent across all calibration standards, quality control samples, and study samples.

  • Matrix Matching: It is crucial to prepare the calibration standards in a matrix that closely matches the study samples (e.g., human plasma, serum, or a surrogate matrix) to account for matrix effects. If the actual matrix is unavailable, a surrogate matrix or stripped matrix can be used.

Preparation of Quality Control (QC) Samples

QC samples are prepared independently from the calibration standards to assess the accuracy and precision of the analytical method.

  • Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These concentrations should fall within the range of the calibration curve.

  • Spike blank matrix with the cis-Vitamin K1 working stock solution to achieve the desired QC concentrations.

  • Add the same fixed amount of the this compound internal standard to each QC sample as was added to the calibration standards.

Data Presentation

The following tables summarize typical quantitative data for the preparation of a calibration curve for cis-Vitamin K1 analysis.

Table 1: Example Preparation of Calibration Curve Standards

Calibration Standard LevelConcentration of cis-Vitamin K1 (ng/mL)Volume of cis-Vitamin K1 Stock (µL)Volume of IS Stock (µL)Final Volume (µL)
10.050.5101000
20.11101000
30.55101000
41.010101000
55.050101000
610.0100101000
725.0250101000
850.0500101000

Note: The volumes and concentrations are illustrative and should be optimized based on the specific analytical method and instrument sensitivity.

Table 2: Example Quality Control Sample Concentrations

QC LevelConcentration of cis-Vitamin K1 (ng/mL)
Low QC (LQC)0.15
Medium QC (MQC)7.5
High QC (HQC)40.0

Table 3: Typical Linearity and Range for Vitamin K1 Analysis

AnalyteInternal StandardTypical Linearity Range (ng/mL)Correlation Coefficient (r²)Analytical Method
Vitamin K1Vitamin K1-d70.05 - 50> 0.99LC-MS/MS
trans-Vitamin K1Vitamin K1-d79.3 - 464.75> 0.999UPLC-MS/MS[13]
cis-Vitamin K1Vitamin K1-d71.71 - 85.25> 0.999UPLC-MS/MS[13]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in preparing the calibration curve and the logical relationship between the different components.

Calibration_Curve_Workflow cluster_stocks Stock Solution Preparation cluster_prep Calibration Standard & QC Preparation cluster_analysis Analysis Analyte cis-Vitamin K1 Reference Standard Analyte_Stock Analyte Stock Solution Analyte->Analyte_Stock Dissolve in Solvent IS This compound Internal Standard IS_Stock IS Stock Solution IS->IS_Stock Dissolve in Solvent Serial_Dilution Serial Dilution of Analyte Stock Analyte_Stock->Serial_Dilution Spiking Spiking of Blank Matrix Analyte_Stock->Spiking Cal_Standards Calibration Standards (various concentrations) IS_Stock->Cal_Standards Add constant amount QC_Samples QC Samples (Low, Medium, High) IS_Stock->QC_Samples Add constant amount Serial_Dilution->Cal_Standards Spiking->QC_Samples LCMS LC-MS/MS Analysis Cal_Standards->LCMS QC_Samples->LCMS

Caption: Workflow for the preparation of calibration standards and quality control samples.

Logical_Relationship Analyte cis-Vitamin K1 (Analyte) Calibration_Curve Calibration Curve Analyte->Calibration_Curve Varying Concentration IS This compound (Internal Standard) IS->Calibration_Curve Constant Concentration Unknown_Sample Unknown Sample IS->Unknown_Sample Constant Concentration Matrix Blank Matrix Matrix->Calibration_Curve Constant Matrix Matrix->Unknown_Sample Same Matrix Quantification Quantification Calibration_Curve->Quantification Unknown_Sample->Quantification

Caption: Logical relationship of components for accurate quantification.

Conclusion

The use of this compound as an internal standard is a robust and reliable method for the accurate quantification of cis-Vitamin K1. Adherence to the detailed protocols for the preparation of stock solutions, calibration standards, and quality control samples is essential for generating high-quality data. The provided tables and diagrams serve as a practical guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories.

References

Application Notes and Protocols for cis-Vitamin K1-d7 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for the synthesis of proteins required for blood coagulation and bone metabolism.[1] It exists as geometric isomers, with the trans-isomer (phylloquinone) being the biologically active form. The cis-isomer of Vitamin K1 is considered biologically inactive.[2] Deuterium-labeled internal standards, such as cis-Vitamin K1-d7, are critical for the accurate quantification of Vitamin K1 isomers in biological matrices and pharmaceutical formulations using mass spectrometry-based methods.[3]

These application notes provide detailed guidance on the proper storage, handling, and use of this compound solutions to ensure their stability and integrity for research and development applications.

Chemical and Physical Properties

  • Chemical Name: 2-Methyl-3-[(2Z,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione-d7

  • Molecular Formula: C₃₁H₃₉D₇O₂

  • Molecular Weight: Approximately 457.74 g/mol

  • Appearance: Typically a viscous oil.[1]

  • Solubility: Insoluble in water, but soluble in organic solvents such as ethanol, DMSO, dimethylformamide, chloroform, and ethyl acetate.[1][4][5]

Proper Storage and Handling of this compound Solutions

Proper storage and handling are crucial to prevent degradation and maintain the integrity of this compound solutions. Vitamin K1 is known to be sensitive to light and can undergo photodegradation.[6][7]

3.1. Storage Conditions

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage.[1]Minimizes chemical degradation and preserves the stability of the compound.
For short-term storage (up to 7 days), refrigeration at 2-8°C may be acceptable, but validation is recommended.[8]
Light Protect from light at all times. Store in amber or light-blocking containers.[4]Vitamin K1 is highly susceptible to photodegradation, which can lead to the formation of impurities and loss of compound.[6][7]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation of the compound.
Container Use tightly sealed glass vials. For aqueous-based solutions, amber glass bottles are preferred over plastic syringes for longer-term stability.Prevents solvent evaporation and contamination. Studies have shown that Vitamin K1 is more stable in glass than in plastic containers.

3.2. Handling Procedures

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound solutions.

  • Work Environment: Handle in a well-ventilated area.

  • Preparation of Solutions:

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Use high-purity, anhydrous organic solvents for preparing solutions.

    • Purge the solvent with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.

    • Prepare solutions under subdued light conditions to minimize light exposure.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Quantitative Data on Stability

Table 1: Stability of Vitamin K1 Solutions

Compound/MatrixStorage ConditionsDurationStability (% Remaining)Reference
Vitamin K1 in rapeseed and safflower oilsFluorescent light, room temperature2 days54% and 41% respectively[9]
Vitamin K1 in rapeseed and safflower oilsDaylight, room temperature2 days13% and 6% respectively[9]
Vitamin K1 in vegetable oilsHeated at 185-190°C40 minutes~85%[7]
Vitamin K1 in serum2-8°C (refrigerated)7 days83.2%[8]
Vitamin K1 in serum-20°C (frozen)3 monthsStable[8]
Vitamin K1 (1 mg/mL) in Sterile Water for InjectionRefrigerated in amber plastic syringes21 days>90%
Vitamin K1 (1 mg/mL) in Sterile Water for InjectionRefrigerated in amber glass bottles105 days>90%

Experimental Protocols

5.1. Protocol for Preparation of Stock and Working Standard Solutions

This protocol describes the preparation of stock and working standard solutions of this compound for use in analytical methods such as LC-MS/MS.

Materials:

  • This compound (neat oil or solid)

  • Anhydrous ethanol (or other suitable organic solvent)

  • Class A volumetric flasks

  • Calibrated pipettes or syringes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL): a. Accurately weigh the required amount of this compound. b. Dissolve the weighed compound in a known volume of anhydrous ethanol in a volumetric flask to achieve the desired concentration. c. Sonicate briefly if necessary to ensure complete dissolution. d. Store the stock solution at -20°C in a tightly sealed amber vial.

  • Working Standard Solution Preparation (e.g., 1 µg/mL): a. Perform serial dilutions of the stock solution with the appropriate solvent to achieve the desired concentration for your working standards. b. Prepare fresh working solutions daily or as needed.

5.2. Protocol for Quantification of Vitamin K1 Isomers by LC-MS/MS

This protocol provides a general methodology for the analysis of Vitamin K1 isomers using this compound as an internal standard. Method optimization will be required for specific instruments and matrices.

Sample Preparation (from Plasma):

  • To 500 µL of plasma sample, add 50 µL of this compound internal standard solution.

  • Add 1.5 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters:

ParameterExample Condition
LC Column C18 or C30 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Optimized for separation of cis and trans isomers
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Ionization Mode ESI positive or APCI positive
MRM Transitions cis-Vitamin K1: (Optimize for specific instrument)
trans-Vitamin K1: (Optimize for specific instrument)
This compound: (Optimize for specific instrument)

Visualizations

6.1. Vitamin K Cycle

The following diagram illustrates the central role of Vitamin K in the carboxylation of proteins, a process in which this compound is used as an internal standard for quantification.

Vitamin_K_Cycle cluster_legend Legend VK_quinone Vitamin K (quinone) VKOR Vitamin K Epoxide Reductase (VKOR) VK_quinone->VKOR Reduction VK_hydroquinone Vitamin K (hydroquinone) GGCX γ-Glutamyl Carboxylase (GGCX) VK_hydroquinone->GGCX VK_epoxide Vitamin K 2,3-epoxide VK_epoxide->VKOR Reduction GGCX->VK_epoxide Protein_Gla Carboxylated Protein with γ-Carboxyglutamate (Gla) GGCX->Protein_Gla VKOR->VK_hydroquinone Oxidized_cofactor Oxidized Cofactor VKOR->Oxidized_cofactor Protein_Glu Protein with Glutamate (Glu) Protein_Glu->GGCX O2_CO2 O₂ + CO₂ O2_CO2->GGCX Reduced_cofactor Reduced Cofactor Reduced_cofactor->VKOR key_metabolite Metabolite key_enzyme Enzyme key_protein Protein Substrate/Product

Caption: The Vitamin K cycle, essential for protein carboxylation.

6.2. Experimental Workflow for Vitamin K1 Isomer Analysis

The following diagram outlines the typical workflow for the quantitative analysis of Vitamin K1 isomers using a deuterated internal standard.

Experimental_Workflow start Start: Plasma Sample add_is Spike with This compound (Internal Standard) start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 extract Supernatant Collection & Solvent Evaporation centrifuge1->extract reconstitute Reconstitution in Mobile Phase extract->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing end End: Concentration Results data_processing->end

Caption: Workflow for Vitamin K1 isomer quantification.

References

Application Note: High-Sensitivity LC-MS/MS Quantification of cis-Vitamin K1-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for blood coagulation and bone metabolism. Its biological activity is primarily associated with the trans-isomer, while the cis-isomer is considered biologically inactive.[1][2] In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards, such as cis-Vitamin K1-d7, are crucial for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the selection of mass spectrometry transitions and the subsequent LC-MS/MS analysis of this compound.

Selecting Mass Spectrometry Transitions

The selection of appropriate precursor and product ions is fundamental to developing a sensitive and specific multiple reaction monitoring (MRM) assay.

1.1. Precursor Ion (Q1) Selection: The precursor ion for both cis-Vitamin K1 and its deuterated analog, this compound, is the protonated molecule [M+H]⁺. Ionization is typically achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), with APCI often reported to be more sensitive for Vitamin K1 analysis.[3]

  • cis-Vitamin K1: Molecular Weight = 450.7 g/mol ; [M+H]⁺ = 451.3-451.4 m/z.[4][5]

  • This compound: Molecular Weight = 457.7 g/mol ; [M+H]⁺ = 458.1-458.3 m/z.[4][5]

1.2. Product Ion (Q3) Selection: Collision-induced dissociation (CID) of the Vitamin K1 backbone primarily results in fragmentation of the phytyl side chain. A common and abundant fragment ion corresponds to the naphthoquinone ring structure.

  • For cis-Vitamin K1 , a characteristic product ion is observed at m/z 187.1, resulting from the cleavage of the phytyl tail.[5] Another reported product ion is at m/z 199.2.[4]

  • For This compound , the deuteration on the phytyl chain leads to a corresponding mass shift in the fragment ion. A commonly used product ion is m/z 194.1 or 194.3.[4][5]

The logical workflow for this selection process is illustrated in the following diagram:

Workflow for MRM Transition Selection cluster_Analyte Analyte & Internal Standard cluster_MS1 Q1 Mass Selection cluster_CID Collision-Induced Dissociation cluster_MS2 Q3 Mass Selection K1 cis-Vitamin K1 Precursor_K1 [M+H]+ = 451.4 K1->Precursor_K1 K1d7 This compound Precursor_K1d7 [M+H]+ = 458.3 K1d7->Precursor_K1d7 CID1 CID Precursor_K1->CID1 CID2 CID Precursor_K1d7->CID2 Product_K1 Product Ion = 199.2 CID1->Product_K1 Product_K1d7 Product Ion = 194.1 CID2->Product_K1d7

Caption: Logical workflow for selecting MRM transitions.

Quantitative Data Summary

The following table summarizes the selected MRM transitions for the quantitative analysis of cis-Vitamin K1 and this compound. Collision energies should be optimized for the specific mass spectrometer being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
cis-Vitamin K1451.4199.232[4]
This compound458.3194.124[4]

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol is a representative method and may require optimization for different sample matrices and instrumentation.

3.1. Sample Preparation (Human Plasma) [6]

  • To 500 µL of plasma sample, add 5 µL of internal standard solution (this compound in methanol).

  • Add 1.5 mL of acetonitrile to precipitate proteins.

  • Vortex for 20 seconds at 3000 rpm.

  • Centrifuge at 4300 rpm for 10 minutes.

  • Load the supernatant onto a phospholipid removal plate (e.g., Biotage ISOLUTE PLD+).

  • Apply vacuum to collect the eluate.

  • Evaporate the eluate to dryness at 50 °C under a gentle stream of nitrogen.

  • Reconstitute the dried extract with 100 μL of 15:85 water:methanol.

  • Inject 5 µL for LC-MS/MS analysis.

3.2. Liquid Chromatography Conditions [4]

  • Column: Reversed-phase C8 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 50:50 Water:Methanol with 0.1% ammonium fluoride.

  • Mobile Phase B: 100% Methanol with 0.1% ammonium fluoride.

  • Flow Rate: 0.40 mL/min.

  • Column Temperature: 30 °C.

  • Gradient:

    Time (min) % A % B
    0.0 15 85
    1.0 15 85
    8.0 0 100
    9.0 0 100
    9.1 15 85

    | 11.5 | 15 | 85 |

3.3. Mass Spectrometry Conditions [4]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Dynamic Multiple Reaction Monitoring (dMRM).

  • Gas Temperature: 340 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 28 psi.

  • Sheath Gas Temperature: 380 °C.

  • Sheath Gas Flow: 12 L/min.

Conclusion

This application note provides a robust framework for the selection of mass spectrometry transitions and the subsequent LC-MS/MS quantification of this compound. The provided MRM transitions and experimental protocol offer a solid starting point for researchers developing quantitative assays for Vitamin K1 isomers in various biological matrices. Method validation should always be performed to ensure accuracy, precision, and sensitivity for the specific application.

References

Troubleshooting & Optimization

Technical Support Center: Mass Spectrometry Analysis of cis-Vitamin K1-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low signal intensity of cis-Vitamin K1-d7 during mass spectrometry (MS) analysis.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common issues leading to low signal intensity of your internal standard, this compound.

Question: Why am I observing a low signal for my internal standard, this compound?

Answer:

A low signal for this compound can stem from several factors throughout the analytical workflow, from sample preparation to MS detection. Systematically investigating each stage is crucial for identifying the root cause. Below is a troubleshooting workflow to guide your investigation.

Troubleshooting_Workflow cluster_Prep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Reagents Reagents & Standards start Low this compound Signal sample_prep Review Sample Preparation Protocol start->sample_prep lle Optimize Liquid-Liquid Extraction (LLE) sample_prep->lle If using LLE spe Optimize Solid-Phase Extraction (SPE) sample_prep->spe If using SPE evaporation Check Evaporation Step sample_prep->evaporation light_exposure Minimize Light Exposure sample_prep->light_exposure lc_column Evaluate LC Column Performance (e.g., C30 for isomer separation) sample_prep->lc_column mobile_phase Check Mobile Phase Composition lc_column->mobile_phase ion_source Optimize Ion Source Parameters (ESI vs. APCI) mobile_phase->ion_source ms_params Verify MS Parameters (MRM transitions, collision energy) ion_source->ms_params matrix_effects Investigate Matrix Effects ms_params->matrix_effects is_stability Verify Internal Standard Stability & Purity matrix_effects->is_stability

Caption: Troubleshooting workflow for low this compound signal.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: Could my sample extraction procedure be causing the low signal of this compound?

A1: Yes, suboptimal extraction can lead to significant analyte loss. Vitamin K1 is highly lipophilic and can adhere to surfaces, leading to poor recovery.[1][2]

  • Liquid-Liquid Extraction (LLE): This is a common method for Vitamin K1. Ensure you are using an appropriate non-polar solvent like hexane, cyclohexane, or isooctane.[3] Inefficient phase separation or incomplete extraction can result in the loss of your internal standard.

  • Solid-Phase Extraction (SPE): If using SPE, ensure the sorbent chemistry is appropriate for retaining and eluting a non-polar compound like Vitamin K1. Inadequate conditioning, loading, washing, or elution steps can lead to poor recovery.

  • Minimizing Steps: Some studies suggest that reducing offline sample preparation steps can improve recovery.[1][2] Consider simplified protocols like protein precipitation followed by LLE or direct injection after a phospholipid removal step.[4]

Q2: How does light exposure affect my this compound signal?

A2: Vitamin K1 is known to be sensitive to light.[2][5] Exposure to UV light, even for a short duration, can cause photodegradation of the molecule, leading to a decreased signal. It is crucial to work in a dimly lit environment or use amber vials to protect your samples and standards from light.[6]

Chromatography

Q3: Can cis-trans isomerization affect my internal standard signal?

A3: Yes, this is a critical consideration. Vitamin K1 exists as cis and trans isomers, with the trans form being the biologically active one.[7] Your internal standard, this compound, could potentially isomerize to the trans form during sample preparation or analysis. If your MS method is optimized to monitor only the MRM transition for the cis isomer, any conversion to the trans isomer will result in signal loss.

It's important to use a chromatographic method that can separate the cis and trans isomers. C30 columns are often recommended for this purpose.[8][9]

Isomerization cluster_isomers cis-trans Isomerization of Vitamin K1-d7 cis This compound (Internal Standard) trans trans-Vitamin K1-d7 cis->trans Isomerization (Heat, Light, Acid/Base)

Caption: Potential for cis-trans isomerization of Vitamin K1-d7.
Mass Spectrometry

Q4: Is my choice of ionization source impacting the signal?

A4: The choice between Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) can influence signal intensity. While both have been used for Vitamin K1 analysis, some studies report lower sensitivity with APCI compared to ESI.[6] However, the optimal source can be matrix-dependent. It is advisable to test both ionization modes to determine the best option for your specific application.

Q5: What role do matrix effects play in low signal intensity?

A5: Matrix effects, particularly ion suppression from endogenous lipids in biological samples, are a common challenge in Vitamin K analysis.[3][5] Co-eluting matrix components can interfere with the ionization of this compound, leading to a suppressed signal.

  • Improving Sample Cleanup: More rigorous sample preparation, such as combining LLE and SPE, can help remove interfering substances.[3]

  • Chromatographic Separation: Ensure your LC method provides adequate separation of your analyte from the bulk of the matrix components.

  • Matrix Matched Calibrators: Preparing calibration standards in a surrogate matrix (e.g., bovine serum albumin solution) that mimics the study samples can help to compensate for matrix effects.[8][10]

Quantitative Data Summary

The following tables summarize key parameters from various published methods for Vitamin K1 analysis, which can serve as a reference for method development and troubleshooting.

Table 1: Sample Preparation Techniques and Reported Recoveries

MethodSample TypeExtraction TechniqueMean Recovery (%)Reference
LC-MS/MSHuman PlasmaLLE> 92%[11]
LC-MS/MSSerumLLE80.2 - 93.2%[12]
LC-MS/MSHuman PlasmaPhospholipid Removal PlateWithin 10% of nominal concentration[4]
Online SPE-LC-MS/MSSerumOnline SPE99% (for IS)[1]

Table 2: LC-MS/MS Parameters and Limits of Quantification (LOQ)

AnalyteIonizationLOQReference
Vitamin K1APCI0.3 ng/mL[6]
trans-Vitamin K1APCI0.400 ng/mL[8][10]
cis-Vitamin K1APCI0.400 ng/mL[8][10]
Vitamin K1ESI0.05 ng/mL[5]
Vitamin K1ESI≤0.1 ng/mL[12]
Vitamin K1APCI0.05 nmol/L[2]

Experimental Protocols

Example Protocol: Liquid-Liquid Extraction for Vitamin K1 from Serum

This protocol is a generalized example based on common practices in the literature.[5]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of serum sample, calibrator, or quality control sample.

  • Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution (e.g., at 1000 ng/mL) to each tube and briefly vortex.

  • Protein Precipitation: Add 1.5 mL of ethanol to each tube and vortex for 1 minute.

  • Liquid-Liquid Extraction: Add 4 mL of hexane to each tube and vortex for an additional 1 minute.

  • Phase Separation: Centrifuge the tubes for 10 minutes at approximately 13,000 rpm to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature. Note: Vitamin K compounds are sensitive, so avoid excessive heat.

  • Reconstitution: Reconstitute the dried extract in 200 µL of a suitable solvent (e.g., 1:3 water:methanol).

  • Transfer for Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

References

Technical Support Center: Optimizing Chromatographic Separation of Vitamin K1 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of cis and trans Vitamin K1 isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating cis and trans Vitamin K1 isomers?

The main challenge lies in the structural similarity of the cis and trans isomers of Vitamin K1 (phylloquinone). These geometric isomers have very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult. Achieving baseline resolution often requires careful optimization of chromatographic conditions. The trans-isomer is the biologically active form, making accurate quantification of both isomers crucial, especially in supplemented foods and pharmaceutical products where synthetic Vitamin K1 containing both forms may be used.[1]

Q2: Which chromatographic techniques are most effective for separating Vitamin K1 isomers?

Several techniques have proven effective, with the choice depending on available instrumentation, desired run time, and sample matrix:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While standard C18 columns can be used, C30 columns often provide the necessary shape selectivity for separating the isomers.[1][2][3]

  • Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): This technique, often using a silica stationary phase, is a well-established method for isomer separation and is described in pharmacopoeial monographs.

  • UltraPerformance Convergence Chromatography (UPC²): This modern technique utilizes compressed CO2 as the primary mobile phase and can achieve very rapid and efficient separations, often in under three minutes, without the need for specialized C30 columns.[1]

Q3: Why is a C30 column often recommended for RP-HPLC separation of Vitamin K1 isomers?

C30 columns offer high shape selectivity for hydrophobic, long-chain, and structurally related isomers like Vitamin K1.[2][4] The long alkyl chains and optimized bonding density of the C30 phase enhance the interaction differences between the cis and trans forms, leading to better resolution compared to standard C18 columns.[2]

Q4: Can I use a standard C18 column for this separation?

Yes, it is possible to achieve separation on a C18 column, particularly with techniques like UPC².[1] However, for traditional HPLC, achieving baseline resolution of the cis and trans isomers on a C18 column can be challenging and may require significant method development, including optimization of mobile phase composition and temperature.

Q5: What are the typical elution orders for the cis and trans isomers?

In most reported separations, the cis-isomer elutes before the trans-isomer.[1][2]

Troubleshooting Guide

Issue 1: Poor or No Resolution Between Cis and Trans Isomers

Possible Causes & Solutions

Potential Cause Recommended Action
Inappropriate Column Chemistry For RP-HPLC, consider switching from a standard C18 to a C30 column, which offers better shape selectivity for these isomers.[2][4]
Suboptimal Mobile Phase Composition (RP-HPLC) Adjust the organic modifier (e.g., methanol, acetonitrile) and water ratio. A lower percentage of the stronger solvent can increase retention and improve resolution, but will also increase run time.
Suboptimal Mobile Phase Composition (NP-HPLC) The mobile phase in normal phase is highly sensitive to water content. Ensure proper mobile phase preparation and equilibration to achieve stable and reproducible results.[5] Small amounts of polar modifiers like diisopropylether and octanol in a nonpolar solvent like heptane are critical.
Incorrect Column Temperature (RP-HPLC) Temperature can significantly impact the resolution of Vitamin K1 isomers. For some methods using a C30 column, optimal separation is achieved at sub-ambient temperatures (e.g., around 15°C). At temperatures above 20°C, the isomers may co-elute.[2]
Insufficient Column Equilibration (NP-HPLC) Normal-phase columns can require significantly longer equilibration times than reversed-phase columns. Ensure the column is flushed with at least 20 column volumes of the mobile phase to achieve stable retention times and resolution.
Issue 2: Unstable Retention Times

Possible Causes & Solutions

Potential Cause Recommended Action
Insufficient Column Equilibration As mentioned above, this is particularly critical for normal-phase methods. Ensure the system is fully equilibrated before starting your analytical run.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature throughout the analysis. Even small temperature changes can affect retention times.[2]
Changes in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. For NP-HPLC, the water content of the mobile phase can change due to exposure to air, affecting retention.[5]
Column Contamination If the column has been used for other analyses, contaminants may be affecting performance. Flush the column with a strong solvent or follow the manufacturer's regeneration procedure.
Issue 3: Peak Tailing

Possible Causes & Solutions

Potential Cause Recommended Action
Column Overload Injecting too much sample can lead to peak distortion. Try diluting the sample and injecting a smaller volume.
Secondary Interactions with Stationary Phase This can occur due to active sites on the silica backbone. For NP-HPLC, ensure the mobile phase is properly conditioned with water to deactivate these sites. For RP-HPLC, adding a small amount of an acidic modifier (e.g., formic acid) to the mobile phase can sometimes improve peak shape.
Column Degradation Over time and with use, the stationary phase can degrade. If other troubleshooting steps fail, it may be time to replace the column.

Experimental Protocols

Protocol 1: RP-HPLC with a C30 Column

This method is based on the principle of using a stationary phase with high shape selectivity at a controlled temperature.

  • Instrumentation: HPLC system with UV or PDA detector

  • Column: Accucore C30, 2.6 µm, 100 x 4.6 mm (or equivalent)[2]

  • Mobile Phase: Methanol/Acetonitrile mixture

  • Flow Rate: 500 µL/min[2]

  • Column Temperature: 15°C[2]

  • Detection: UV at 254 nm

  • Injection Volume: Dependent on sample concentration, typically 5-20 µL.

  • Key Consideration: The resolution of the cis/trans isomers is highly temperature-dependent. At temperatures above 20°C, resolution may be lost.[2]

Protocol 2: Normal-Phase HPLC

This protocol is derived from pharmacopoeial methods and relies on a silica stationary phase.

  • Instrumentation: HPLC system with UV or PDA detector, compatible with normal-phase solvents.[5]

  • Column: Hypersil Silica, 5 µm, 150 x 4.6 mm (or equivalent)

  • Mobile Phase: Heptane with small amounts of polar modifiers (e.g., diisopropylether, n-amyl alcohol, or octanol). A typical mobile phase could be n-heptane, diisopropyl ether, and n-decanol.

  • Flow Rate: 0.4 - 0.8 mL/min[5]

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Key Consideration: Column equilibration is critical for reproducible results. The specific silica material can also significantly affect the separation, so it is not always possible to substitute one silica column for another and achieve the same selectivity.

Protocol 3: UltraPerformance Convergence Chromatography (UPC²)

This is a rapid method using supercritical fluid chromatography.

  • Instrumentation: ACQUITY UPC² System with PDA Detector (or equivalent)[1]

  • Column: ACQUITY UPC² HSS C18 SB, 1.8 µm, 3.0 x 100 mm[1]

  • Mobile Phase A: CO2

  • Mobile Phase B: Methanol

  • Gradient: An initial isocratic hold at a low percentage of Mobile Phase B (e.g., 0.5%) is crucial for separating the isomers, followed by a gradient to elute other components.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 40°C

  • Detection: PDA, 246 nm

  • Key Consideration: Precise control of the mobile phase composition at low percentages of the organic modifier is critical for the separation of the cis and trans isomers.

Quantitative Data Summary

Table 1: Comparison of Chromatographic Methods for Vitamin K1 Isomer Separation

Parameter RP-HPLC (C30 Column) [2]UPC² (C18 Column) [1]NP-HPLC (Silica Column)
Typical Run Time < 4 minutes< 3 minutes~15-20 minutes
Column Type C30C18Silica
Key Advantage High shape selectivityVery fast, less organic solventEstablished pharmacopoeial method
Key Disadvantage Temperature sensitiveRequires specialized instrumentationLonger run times, solvent sensitivity
Resolution (cis/trans) Baseline at 15°C1.7Sufficient for quantification

Visualized Workflows

Troubleshooting_Workflow Troubleshooting Poor Resolution of Vitamin K1 Isomers start Poor or No Resolution check_column Is the column appropriate? (e.g., C30 for RP-HPLC) start->check_column check_temp Is the temperature optimized? (e.g., ~15°C for C30) check_column->check_temp Yes action_change_column Switch to a C30 column for better shape selectivity. check_column->action_change_column No check_mobile_phase Is the mobile phase composition correct? check_temp->check_mobile_phase Yes action_adjust_temp Adjust temperature. Try sub-ambient conditions. check_temp->action_adjust_temp No check_equilibration Is the column fully equilibrated? (Especially for NP-HPLC) check_mobile_phase->check_equilibration Yes action_adjust_mp Modify mobile phase. Adjust solvent ratios. check_mobile_phase->action_adjust_mp No action_equilibrate Increase equilibration time (>20 column volumes for NP). check_equilibration->action_equilibrate No end_resolved Resolution Achieved check_equilibration->end_resolved Yes action_change_column->end_resolved action_adjust_temp->end_resolved action_adjust_mp->end_resolved action_equilibrate->end_resolved

Caption: Troubleshooting logic for poor isomer resolution.

Method_Selection_Workflow Method Selection for Vitamin K1 Isomer Separation start Goal: Separate cis/trans Vitamin K1 Isomers check_speed Is high throughput/ speed a priority? start->check_speed check_instrument Is UPC² or SFC instrumentation available? check_speed->check_instrument Yes check_pharmacopoeia Is adherence to pharmacopoeial methods required? check_speed->check_pharmacopoeia No method_upc2 Use UPC² Method (Fastest Separation) check_instrument->method_upc2 Yes method_rphplc Use RP-HPLC Method (Recommend C30 column) check_instrument->method_rphplc No, try optimized RP-HPLC check_pharmacopoeia->method_rphplc No method_nphplc Use NP-HPLC Method (Silica column) check_pharmacopoeia->method_nphplc Yes

References

Technical Support Center: Analysis of cis-Vitamin K1-d7 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-Vitamin K1-d7 in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in bioanalysis?

A: this compound is a deuterated form of the cis-isomer of Vitamin K1 (phylloquinone). Its primary application in bioanalysis is as an internal standard (IS) for the quantification of Vitamin K1 in biological matrices, such as plasma and serum, using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The deuterium labeling allows it to be distinguished from the endogenous, non-labeled Vitamin K1 by the mass spectrometer, while its chemical properties are nearly identical, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar behavior help to correct for variations in sample preparation and matrix effects.[2][3][4]

Q2: Why is it important to monitor both cis and trans isomers of Vitamin K1?

A: The trans-isomer of Vitamin K1 is the biologically active form, essential for processes like blood coagulation and bone metabolism.[5][6] The cis-isomer has significantly lower, or in some cases negligible, biological activity.[7] Therefore, in nutritional and clinical studies, it is crucial to differentiate and accurately quantify the trans-isomer to assess a subject's true Vitamin K1 status. The presence of the cis-isomer can be an indicator of synthetic Vitamin K1 sources or degradation of the trans-isomer through processes like photoisomerization.[8]

Q3: What are the recommended storage conditions for biological samples containing Vitamin K1-d7?

A: To ensure the stability of Vitamin K1-d7 in biological samples, proper storage is critical. Key recommendations include:

  • Temperature: For long-term storage, samples should be kept at -80°C. Storage at -20°C is also acceptable for extended periods (e.g., up to one year).[9] Refrigeration at 2-8°C is not recommended for storage beyond a few days, as significant degradation can occur.[10]

  • Light Protection: Vitamin K1 is highly sensitive to light, which can lead to degradation and cis-trans isomerization.[8][11] All samples, standards, and extracts should be stored in amber or light-blocking containers and protected from direct light exposure during handling and storage.[11][12]

Q4: How stable is Vitamin K1-d7 during common laboratory procedures?

A: The stability of Vitamin K1-d7 during routine laboratory procedures is a critical consideration for accurate quantification. Below are summaries of stability under various conditions.

Table 1: Freeze-Thaw Stability of Vitamin K1 in Plasma
Number of Freeze-Thaw CyclesStorage TemperatureAnalyte ConcentrationPercent Recovery/StabilityReference
Up to 3-20°CMedium and HighStable[13]
Up to 5Not SpecifiedNot SpecifiedNo specific markers of degradation found[14]
Table 2: Bench-Top (Room Temperature) Stability of Vitamin K1
DurationStorage ConditionsMatrix/SolventPercent Recovery/StabilityReference
24 hoursRoom TemperaturePlasmaStable[13]
30 daysOpen bench in amber glassFormulationStable[11]
22 daysDaylight in clear containerRapeseed Oil6% Remaining[8]
22 daysFluorescent light in clear containerRapeseed Oil54% Remaining[8]
Table 3: Long-Term Storage Stability of Vitamin K1 in Serum/Plasma
DurationStorage TemperatureMatrixPercent Recovery/StabilityReference
3 monthsFreezerSerum>99%[10]
12 months-20°CSerumNo significant change[9]
105 daysRefrigerated in amber glassAqueous solution>90%[12]
21 daysRefrigerated in amber plasticAqueous solution<90%[12]

Troubleshooting Guide

Issue 1: High variability in internal standard (this compound) signal between samples.

  • Possible Cause 1: Inconsistent sample preparation.

    • Troubleshooting: Ensure that the internal standard is added accurately and consistently to all samples, calibrators, and quality controls at the beginning of the extraction process. Verify the precision of pipettes used for dispensing the internal standard solution.

  • Possible Cause 2: Matrix effects.

    • Troubleshooting: Biological matrices, especially those with high lipid content, can cause significant ion suppression or enhancement in the mass spectrometer.[2][3] While a deuterated internal standard should compensate for this, extreme variations in the lipid content between samples can still lead to variability. Evaluate your sample cleanup procedure; consider incorporating a lipid removal step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to minimize matrix interferences.[1]

  • Possible Cause 3: Degradation of the internal standard.

    • Troubleshooting: Confirm the stability of your this compound stock and working solutions. Ensure they are stored protected from light and at the appropriate temperature (-20°C or -80°C).[15] Prepare fresh working solutions regularly.

Issue 2: Presence of a this compound peak when only trans-Vitamin K1-d7 was used as the internal standard.

  • Possible Cause 1: Isomerization during storage or sample processing.

    • Troubleshooting: Exposure to light is a primary cause of trans-to-cis isomerization of Vitamin K1.[8] Review all steps of your workflow, from stock solution preparation to sample analysis, to ensure adequate protection from light. Use amber vials for all solutions and samples, and minimize exposure to ambient light during sample preparation.

  • Possible Cause 2: Impurity in the internal standard.

    • Troubleshooting: Verify the certificate of analysis for your trans-Vitamin K1-d7 internal standard to check for the specified purity and the percentage of the cis-isomer. If necessary, use a chromatographic method that can separate the cis and trans isomers (e.g., using a C30 column) to assess the purity of your standard.[16][17]

Issue 3: Poor chromatography (peak tailing, broad peaks) for this compound and the analyte.

  • Possible Cause 1: Inappropriate column chemistry.

    • Troubleshooting: Vitamin K1 is a highly hydrophobic molecule. A C18 column is commonly used, but for better separation of isomers and improved peak shape, a C30 column may be beneficial.[1][16]

  • Possible Cause 2: Suboptimal mobile phase composition.

    • Troubleshooting: Ensure the mobile phase has sufficient organic content to elute the highly lipophilic Vitamin K1. Typical mobile phases include methanol or acetonitrile with additives like formic acid or ammonium formate to improve ionization.[3]

  • Possible Cause 3: Sample solvent mismatch.

    • Troubleshooting: The solvent used to reconstitute the final extract should be compatible with the initial mobile phase conditions to ensure good peak shape. A mismatch can lead to peak distortion.

Experimental Protocols

Protocol 1: Extraction of Vitamin K1 from Human Plasma using Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • To a 500 µL aliquot of human plasma in a light-protected tube, add 50 µL of the this compound internal standard working solution.

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 1.5 mL of ethanol to the sample.

    • Vortex for 1 minute to precipitate proteins.

  • Liquid-Liquid Extraction:

    • Add 4 mL of hexane and vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (hexane) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 200 µL of a 1:3 water/methanol mixture.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

(Adapted from Thermo Fisher Scientific, 2017) [13]

Protocol 2: LC-MS/MS Analysis of Vitamin K1
  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or C30 reversed-phase column is recommended for good separation.[1]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A gradient elution starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B is typically used to elute the hydrophobic Vitamin K1.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.4-0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Transitions for Vitamin K1 and Vitamin K1-d7 would be specific to the instrument and method development.

(General protocol based on multiple sources) [3][13]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., with Ethanol) Add_IS->Precipitate Extract Liquid-Liquid or Solid-Phase Extraction Precipitate->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 or C30 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: A typical experimental workflow for the analysis of Vitamin K1 in biological samples.

Troubleshooting_Logic cluster_investigation Investigation Areas cluster_causes Potential Root Causes Start Inaccurate or Variable this compound Results Sample_Handling Sample Handling & Storage Start->Sample_Handling Sample_Prep Sample Preparation (Extraction) Start->Sample_Prep LC_MS_Method LC-MS/MS Method Start->LC_MS_Method Light_Exposure Light Exposure Sample_Handling->Light_Exposure Temp_Fluctuation Improper Temperature Sample_Handling->Temp_Fluctuation Pipetting_Error Pipetting Error Sample_Prep->Pipetting_Error Matrix_Effects Matrix Effects Sample_Prep->Matrix_Effects Column_Issue Column Degradation LC_MS_Method->Column_Issue MS_Source MS Source Contamination LC_MS_Method->MS_Source

Caption: A logical diagram for troubleshooting inaccurate this compound results.

References

Technical Support Center: Resolving Isomeric Interference in Vitamin K1 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isomeric interference during the analysis of Vitamin K1 (phylloquinone).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is isomeric interference a concern in Vitamin K1 analysis?

A1: Vitamin K1 exists as geometric isomers, primarily the biologically active trans-isomer and the inactive cis-isomer.[1][2] Synthetic Vitamin K1 used in supplements and fortified foods can contain significant amounts of the cis-form.[3] Accurate quantification of the trans-isomer is crucial for evaluating the true nutritional or therapeutic value. Co-elution of these isomers can lead to an overestimation of the active Vitamin K1 content.

Q2: My chromatogram shows a single, broad peak for Vitamin K1. How can I confirm if isomeric interference is the cause?

A2: A broad or asymmetrical peak can indicate the co-elution of cis and trans isomers. To confirm this, you should:

  • Optimize Your Column and Mobile Phase: The most common reason for poor separation is a lack of selectivity in the chromatographic system.

  • Consult Reference Methods: Compare your retention times and peak shapes with established methods, such as those published in pharmacopoeias or peer-reviewed journals.

  • Spike with an Isomer Standard: If available, inject a standard of the cis-isomer to see if it co-elutes with your main Vitamin K1 peak.

Q3: I am experiencing poor resolution between the cis and trans isomers of Vitamin K1. What are the first troubleshooting steps?

A3: Poor resolution is a common issue. Here is a logical workflow to address this problem:

G cluster_0 start Poor Resolution of Vitamin K1 Isomers check_column Is a C30 or specialized phase column being used? start->check_column change_column Switch to a C30, C18, or other high shape-selectivity column. check_column->change_column No check_temp Is the column temperature optimized? check_column->check_temp Yes change_column->check_temp adjust_temp Adjust temperature. Lower temperatures (e.g., 15°C) often improve resolution. check_temp->adjust_temp No check_mobile_phase Is the mobile phase composition optimal? check_temp->check_mobile_phase Yes adjust_temp->check_mobile_phase adjust_mobile_phase Modify mobile phase. For normal phase, adjust polar modifiers. For reversed-phase, try different organic solvents (e.g., methanol, acetonitrile). check_mobile_phase->adjust_mobile_phase No check_equilibration Is the column properly equilibrated? check_mobile_phase->check_equilibration Yes adjust_mobile_phase->check_equilibration equilibrate Increase equilibration time. Normal phase columns may require longer equilibration than reversed-phase. check_equilibration->equilibrate No end Resolution Improved check_equilibration->end Yes equilibrate->end

Troubleshooting workflow for poor isomer resolution.

Q4: My sample matrix is complex (e.g., plasma, food). How can I minimize interference?

A4: A robust sample preparation protocol is critical for complex matrices. Common techniques include:

  • Protein Precipitation (PP): A rapid and inexpensive first step for biological samples.[4]

  • Liquid-Liquid Extraction (LLE): Widely used for the lipophilic Vitamin K1, with solvents like hexane or isooctane.[4]

  • Solid-Phase Extraction (SPE): Offers a more selective cleanup than LLE and can be automated.[5][6]

  • Enzymatic Digestion: For food matrices, lipase digestion can be used to remove interfering lipids.[1][2][7]

Q5: What are the advantages of using mass spectrometry (MS) for Vitamin K1 analysis?

A5: Mass spectrometry, particularly tandem MS (MS/MS), offers high selectivity and sensitivity. It can help differentiate isomers and overcome matrix effects that might interfere with UV or fluorescence detection.[4][8] Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization sources used for this purpose.[8][9]

Data on Chromatographic Resolution of Vitamin K1 Isomers

The choice of analytical technique significantly impacts the ability to resolve Vitamin K1 isomers. The following tables summarize performance data from various methods.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Column TypeMobile PhaseTemperatureKey FindingReference
Normal Phase (Silica) Heptane with diisopropylether and octanolAmbientAchieved sufficient resolution for reliable quantification of cis, trans, and trans-epoxy isomers.
Reversed-Phase (C30) Not specified15 °COptimal temperature for resolving cis/trans isomers; resolution is lost at temperatures above 20 °C.[10]
Reversed-Phase (C30) Dichloromethane, methanol, waterNot specifiedSuccessfully separated cis and trans isomers in various food matrices.[1][7]

Table 2: Ultra-Performance Convergence Chromatography (UPC²) Method

Column TypeMobile PhaseRun TimeResolution (cis/trans)Reference
HSS C18 SB CO2 with a modifier (e.g., methanol)< 3 minutes1.7 (USP)[3]

Experimental Protocols

Below are detailed methodologies for common analytical approaches to resolving Vitamin K1 isomers.

Method 1: Normal Phase HPLC for Vitamin K1 Isomers and Related Substances

This method is based on the British and European Pharmacopoeia monographs.

  • Sample Preparation:

    • Prepare a stock solution of Vitamin K1 (cis/trans mixture) by dissolving 14 mg in 10 mL of the mobile phase.

    • Dilute 50 µL of the stock solution to 500 µL with the mobile phase to achieve a concentration of 0.14 mg/mL.

  • Chromatographic Conditions:

    • Column: Hypersil Silica, 5 µm, 250 x 4.6 mm

    • Mobile Phase: Heptane with small amounts of polar modifiers (e.g., diisopropylether, octanol).

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 254 nm

    • Injection Volume: 20 µL

  • Procedure:

    • Equilibrate the column with the mobile phase for an extended period, as normal phase separations require longer equilibration times than reversed-phase methods.

    • Inject the prepared sample and record the chromatogram.

    • Identify peaks based on the retention times of reference standards for trans-epoxy, trans, and cis isomers.

Method 2: Reversed-Phase HPLC with a C30 Column at Sub-Ambient Temperature

This method leverages the high shape selectivity of a C30 stationary phase.

  • Sample Preparation:

    • Prepare a stock solution of Vitamin K1 and Vitamin K2 (MK-4) in a suitable solvent (e.g., methanol).

    • Dilute to a working concentration with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Accucore C30, 2.6 µm, 100 x 3 mm

    • Mobile Phase: Gradient elution with methanol and water.

    • Flow Rate: 500 µL/min

    • Column Temperature: 15 °C (critical for isomer separation)[10]

    • Detector: UV or Mass Spectrometer

  • Procedure:

    • Equilibrate the column at 15 °C.

    • Inject the sample. The expected elution order is Vitamin K2, followed by the cis and trans isomers of Vitamin K1.[10]

    • Quantify peaks against a calibration curve prepared from standards.

Method 3: Ultra-Performance Convergence Chromatography (UPC²) with MS Detection

This technique uses compressed CO2 as the primary mobile phase for rapid separations.

  • Sample Preparation:

    • Extract Vitamin K1 from the sample matrix (e.g., dietary supplement tablet) using an appropriate solvent.

    • Filter the extract before injection.

  • Chromatographic Conditions:

    • System: ACQUITY UPC² System

    • Column: ACQUITY UPC² HSS C18 SB, 1.8 µm, 3.0 x 100 mm[3]

    • Mobile Phase A: CO2

    • Mobile Phase B: Methanol

    • Gradient: A two-minute isocratic hold at 0.5% B is critical for the separation of the cis and trans isomers.[3]

    • Flow Rate: 1.5 mL/min

    • Detector: Photodiode Array (PDA) and/or Mass Spectrometer

  • Procedure:

    • Inject the sample. The cis form will elute first, followed by the trans form.[3]

    • The total analysis time is typically under 4 minutes.

Visualizing Analytical Strategies

The choice of analytical technique depends on the specific requirements of the analysis, such as required resolution, sample throughput, and available instrumentation.

G cluster_0 Analytical Approaches for Vitamin K1 Isomer Resolution HPLC HPLC NP_HPLC Normal Phase (NP) - Good for related substances - Requires non-polar solvents HPLC->NP_HPLC RP_HPLC Reversed-Phase (RP) - Common for routine analysis - C30 columns offer high selectivity HPLC->RP_HPLC UPC2 UPC² (Ultra-Performance Convergence Chromatography) UPC2_details - Very fast analysis (< 4 min) - Reduced organic solvent use - C18 columns can be effective UPC2->UPC2_details SFC SFC (Supercritical Fluid Chromatography) SFC_details - High-throughput - Suitable for complex matrices (e.g., serum) - Often coupled with MS/MS SFC->SFC_details

References

Technical Support Center: Analysis of cis-Vitamin K1-d7 by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of cis-Vitamin K1-d7 using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low ionization efficiency and poor signal for this compound in ESI-MS?

Analysis of Vitamin K1 (phylloquinone) by ESI-MS is inherently challenging due to its hydrophobic, non-polar nature and lack of easily ionizable functional groups.[1] The molecule does not readily accept a proton to form a strong [M+H]⁺ ion. Consequently, this often results in low signal intensity and poor sensitivity. To overcome this, specific optimization of the mobile phase and ESI source conditions is critical.

Q2: What mobile phase additives can I use to improve the signal intensity of this compound?

The choice of mobile phase additive is crucial for enhancing the formation of specific adducts, which are more readily detected than the protonated molecule.

  • Ammonium Formate/Acetate: Adding ammonium salts (e.g., 5-10 mM ammonium formate or ammonium acetate) to the mobile phase promotes the formation of the ammonium adduct [M+NH₄]⁺.[2] This is often the most abundant and stable ion for Vitamin K1 in positive ESI mode.

  • Sodium Acetate: If you are targeting the sodium adduct [M+Na]⁺, the addition of a small amount of sodium acetate to the mobile phase can significantly enhance its formation. However, be aware that sodium can be a common contaminant and may lead to multiple adducts if not controlled.[3][4]

  • Formic Acid: While commonly used in reversed-phase chromatography, formic acid may not be the most effective additive for Vitamin K1 ionization, as it primarily promotes protonation ([M+H]⁺), which is inefficient for this molecule.[5] However, it is often included at low concentrations (e.g., 0.1%) to improve chromatography.[5]

Q3: Should I be targeting the protonated molecule ([M+H]⁺) or an adduct for quantification?

For Vitamin K1 and its analogs, targeting adducts such as [M+NH₄]⁺ or [M+Na]⁺ is generally the preferred strategy for achieving the best sensitivity in ESI-MS. The protonated molecule is often weak or undetectable. When developing a method, it is advisable to infuse the analyte with different mobile phase compositions to identify the most stable and abundant precursor ion for your specific system.

Q4: Is ESI the best ionization technique for Vitamin K1 analysis?

While ESI can be optimized for Vitamin K1 analysis, Atmospheric Pressure Chemical Ionization (APCI) is often considered a more robust and sensitive technique for non-polar compounds like Vitamin K1.[6][7][8] APCI is generally less susceptible to matrix effects for this analyte.[6] If your laboratory has access to an APCI source, it is highly recommended to compare its performance against ESI for the analysis of this compound.

Q5: How can I minimize matrix effects when analyzing this compound in complex samples like serum or plasma?

Matrix effects, primarily ion suppression from endogenous lipids, can significantly impact reproducibility and accuracy.[5] The following strategies can help mitigate these effects:

  • Effective Sample Preparation: Use robust sample preparation techniques like protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[9][10]

  • Chromatographic Separation: Ensure baseline separation of this compound from the bulk of co-eluting matrix components. Using a C30 column can aid in resolving isomers and separating them from lipids.[11]

  • Use of an Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as Vitamin K1-d7 for the analysis of endogenous Vitamin K1, is essential. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification.[11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal Inefficient ionization.Switch from targeting [M+H]⁺ to an adduct. Add 5-10 mM ammonium formate to the mobile phase to promote the [M+NH₄]⁺ adduct.[2]
Suboptimal ionization source.Consider using an APCI source if available, as it is often more effective for non-polar molecules like Vitamin K1.[6][8]
Poor sample recovery.Optimize the sample preparation method. Ensure complete extraction from the matrix using techniques like LLE or SPE.[9]
Poor Reproducibility Significant matrix effects.Improve sample clean-up to remove interfering lipids. Ensure the use of a co-eluting stable isotope-labeled internal standard (e.g., cis-Vitamin K1 for this compound analysis if the roles are reversed).[12]
Inconsistent adduct formation.Ensure the mobile phase additive concentration is stable. Contamination (e.g., from sodium in glassware) can cause shifts in adduct patterns.[3]
Multiple Adducts Observed High concentration of salts in the sample or mobile phase.Reduce the concentration of additives or identify and eliminate sources of contamination (e.g., sodium).[3] This simplifies the mass spectrum and improves the signal for the target adduct.
Poor Peak Shape Incompatible mobile phase or column chemistry.Ensure the mobile phase is suitable for the column type (e.g., using a C30 column for isomer separation).[11] Optimize the gradient and organic solvent composition.
Isomer Separation Issues Insufficient chromatographic resolution.A C30 stationary phase is recommended for achieving separation between cis and trans isomers of Vitamin K1.[11] Normal phase HPLC on a silica column can also be effective.

Quantitative Data Summary

The following table summarizes the performance of various published LC-MS/MS methods for Vitamin K1 analysis, providing a benchmark for expected sensitivity.

Method Analyte(s) Matrix LOQ (Limit of Quantitation) Reference
UPLC-MS/MS (ESI)Vitamin K1Serum0.05 ng/mL[1]
UPLC-MS/MS (ESI)trans- and cis-Vitamin K1Infant Formula0.037 µ g/100g (trans), 0.031 µ g/100g (cis)[11]
HPLC-MS/MS (APCI)PK, MK-4, MK-7Plasma0.14 nmol/L (PK, MK-4), 4.40 nmol/L (MK-7)[13]
UFLC-MS/MS (APCI)trans- and cis-Vitamin K1Human Plasma0.1 ng/mL[8]
LC-MS/MS (ESI)K1, MK-4, MK-7Human Serum0.015 ng/mL (K1), 0.025 ng/mL (MK-4), 0.035 ng/mL (MK-7)[14]
Online SPE-LC-MS/MSVitamin K1Serum0.05 nmol/L[10]

PK = Phylloquinone (Vitamin K1), MK-4 = Menaquinone-4, MK-7 = Menaquinone-7

Experimental Protocols

Protocol 1: Sample Preparation (LLE for Plasma/Serum)

This protocol is a representative example for extracting Vitamin K1 from a biological matrix.

  • Aliquoting: To 500 µL of plasma or serum in a glass tube, add 5 µL of the internal standard solution (e.g., a solution of unlabeled cis-Vitamin K1 if analyzing this compound).[9]

  • Protein Precipitation: Add 1.5 mL of acetonitrile, vortex for 20 seconds, and centrifuge for 10 minutes at ~4000 rpm to pellet the precipitated proteins.[9]

  • Extraction: Transfer the supernatant to a new tube. Add an appropriate non-polar solvent like hexane for liquid-liquid extraction. Vortex and centrifuge to separate the layers.

  • Evaporation: Carefully transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 50°C).[9]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol in water with 10 mM ammonium formate). Vortex to ensure the analyte is fully dissolved before injection.[9]

Protocol 2: LC-MS/MS Method with ESI

This protocol provides a starting point for method development.

  • LC System: UPLC/HPLC system capable of binary gradients.

  • Column: C30 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3 µm) for isomer separation.[11]

  • Mobile Phase A: Water with 10 mM Ammonium Formate.

  • Mobile Phase B: Methanol/Isopropanol mixture with 10 mM Ammonium Formate.

  • Gradient: A typical gradient would start at a high aqueous percentage and ramp up to a high organic percentage to elute the highly non-polar Vitamin K1.

  • Flow Rate: 0.4 - 0.8 mL/min.[8]

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: For Vitamin K1-d7, the parent ion will be the selected adduct (e.g., [M+NH₄]⁺ at m/z 476.4). The product ion is typically a fragment corresponding to the naphthoquinone ring structure (e.g., m/z 194.3).[8] The exact masses should be confirmed by infusion.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Serum Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Extract Liquid-Liquid or Solid-Phase Extraction Precipitate->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Initial Mobile Phase Evaporate->Reconstitute LC_Sep LC Separation (C30 Column) Reconstitute->LC_Sep ESI_MS ESI-MS/MS Detection (MRM Mode) LC_Sep->ESI_MS Data_Proc Data Processing (Quantification) ESI_MS->Data_Proc

Caption: General experimental workflow for this compound analysis.

troubleshooting_flowchart start Low or Unstable Signal for this compound check_ion What is the primary precursor ion observed? start->check_ion weak_protonated Weak [M+H]⁺ or No Clear Ion check_ion->weak_protonated multiple_adducts Multiple competing adducts ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) check_ion->multiple_adducts add_modifier Action: Add 10 mM Ammonium Formate to mobile phase to target [M+NH₄]⁺ weak_protonated->add_modifier no_signal Still no/low signal add_modifier->no_signal check_source Action: Check for Na⁺ contamination. Increase concentration of desired additive (e.g., Ammonium Formate). multiple_adducts->check_source check_source->no_signal consider_apci Action: Switch to APCI source. It is often more sensitive for non-polar analytes. no_signal->consider_apci Yes check_prep Action: Review sample prep for analyte loss. Optimize extraction and evaporation steps. no_signal->check_prep No, signal improved but weak

Caption: Troubleshooting flowchart for low signal in ESI-MS analysis.

adduct_formation VK1 This compound (Neutral Molecule) proton [M+H]⁺ (Protonated Ion) Often Weak VK1->proton + H⁺ ammonium [M+NH₄]⁺ (Ammonium Adduct) Often Strongest VK1->ammonium + NH₄⁺ (from additive) sodium [M+Na]⁺ (Sodium Adduct) Can be Strong VK1->sodium + Na⁺ (from additive/contaminant)

Caption: Common adducts formed from this compound in ESI+.

References

Technical Support Center: Minimizing Autosampler Carryover of cis-Vitamin K1-d7

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing autosampler carryover of cis-Vitamin K1-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the bioanalysis of this lipophilic and deuterated compound.

Troubleshooting Guide

This guide provides solutions to common issues related to autosampler carryover of this compound.

Q1: I'm observing significant carryover of this compound in my blank injections following a high concentration sample. What are the initial troubleshooting steps?

A1: Carryover of a lipophilic compound like this compound is a common challenge. The primary sources are often the autosampler's needle, injection port, and valve.[1][2] Here is a logical workflow to begin troubleshooting:

start High Carryover Detected wash_solvent Optimize Needle Wash Solvent (Go to Q2) start->wash_solvent wash_program Optimize Wash Program (Go to Q3) wash_solvent->wash_program hardware Investigate Hardware Components (Go to Q4) wash_program->hardware sample_prep Review Sample Preparation (Go to Q5) hardware->sample_prep end Carryover Minimized sample_prep->end

Caption: Initial troubleshooting workflow for high carryover.

Q2: What are the best wash solvents for minimizing this compound carryover?

A2: Due to its nonpolar, fat-soluble nature, this compound requires a strong organic solvent for effective removal. A systematic approach to selecting a wash solvent is recommended.

  • Start with a Strong Organic Solvent: Begin with 100% isopropanol (IPA) or a mixture of IPA and acetonitrile (ACN), as these are effective for many lipophilic compounds.

  • Utilize a Solvent Series: If carryover persists, test a series of wash solvents with varying polarities. A common recommendation is to use a wash solvent that is as strong or stronger than the mobile phase used for elution.[2]

  • Consider Additives: For stubborn carryover, adding a small percentage of a non-ionic surfactant or a different organic solvent like dichloromethane (DCM), if compatible with your system, can be effective. Always ensure system compatibility before introducing new solvents.

  • Dual-Solvent Washes: Employing two different wash solvents can be highly effective. For instance, a sequence of a strong organic solvent to dissolve the analyte, followed by a weaker solvent to rinse away the first, can be beneficial.

Below is a table illustrating the effectiveness of different wash solvents in reducing carryover for a similarly challenging compound, Granisetron HCl. While not specific to Vitamin K1-d7, it demonstrates a systematic approach to solvent selection.

Wash Solvent CompositionAverage Carryover (%)
90:10 Water:Acetonitrile0.0015
50:50 Water:Acetonitrile0.0008
100% Acetonitrile0.0025
90:10 Water:Methanol0.0018
50:50 Water:Methanol0.0012
100% Methanol0.0021
Data adapted from a study on Granisetron HCl by Waters Corporation and is for illustrative purposes.[3]

Q3: How can I optimize the autosampler wash program?

A3: The wash program itself plays a critical role. Increasing the wash volume and the number of wash cycles can significantly reduce carryover.[3]

  • Increase Wash Volume: Ensure the wash volume is sufficient to completely flush the needle and sample loop.

  • Implement Multiple Wash Cycles: A single wash may not be enough. Program multiple, sequential washes with the same or different solvents.

  • Pre- and Post-Injection Washes: Utilize both pre-injection and post-injection wash steps. A pre-injection wash cleans the needle before sample aspiration, while a post-injection wash cleans it after sample delivery. A study demonstrated a three-fold reduction in carryover by increasing the wash time and using both pre- and post-injection washes.[3]

cluster_0 Wash Sequence A Pre-Injection Wash B Sample Aspiration A->B C Sample Injection B->C D Post-Injection Wash C->D

Caption: Optimized autosampler wash sequence.

Q4: I've optimized my wash method, but carryover persists. What hardware issues should I investigate?

A4: If software-based solutions are insufficient, the problem may lie with the physical components of the autosampler and LC system.

  • Injector Rotor Seal and Needle Seat: These are common sources of carryover.[1] Worn or scratched rotor seals can trap analytes. Regular inspection and replacement are crucial.

  • Sample Loop: Adsorption of this compound onto the surfaces of the sample loop can occur. Consider switching to a different loop material (e.g., PEEK vs. stainless steel) or dedicating a loop for high-concentration samples.

  • Tubing and Fittings: Dead volumes in fittings and connections can trap and slowly release the analyte. Ensure all fittings are properly made and that tubing is cut cleanly and seated correctly.

  • Column: The analytical column itself can be a source of carryover.[4][5] A "saw-tooth" wash gradient, cycling between high and low organic mobile phase concentrations, can be more effective at cleaning the column than a continuous high organic wash.[5]

Q5: Could my sample preparation be contributing to carryover?

A5: Yes, the sample diluent can significantly impact carryover, especially for hydrophobic compounds like this compound.

  • Sample Diluent Composition: If the sample is dissolved in a very strong organic solvent, it may be more prone to adsorption onto autosampler components. Conversely, if the diluent is too weak, the analyte may precipitate. Experiment with different diluent compositions to find a balance between solubility and minimizing interaction with system surfaces.

  • Use of Silanized Vials: To prevent adsorption of the analyte to glass surfaces, use silanized or deactivated glass vials.

Frequently Asked Questions (FAQs)

Q: What is an acceptable level of carryover in a regulated bioanalytical method?

A: For regulated bioanalysis, carryover in a blank sample following the highest concentration standard should not be greater than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the internal standard.[1] A study on phylloquinone (Vitamin K1) and menaquinones reported carryover of less than 0.1%.[6]

Q: How do I perform a carryover evaluation experiment?

A: A standard protocol involves injecting a series of samples in a specific order to quantify the amount of analyte carried over from a high concentration sample to a subsequent blank.

Experimental Protocol: Autosampler Carryover Evaluation
  • Prepare Samples:

    • Blank: Prepare a solution representative of your sample matrix without the analyte or internal standard.

    • LLOQ Sample: Prepare a sample at the Lower Limit of Quantification.

    • High Concentration Standard (HCS): Prepare a sample at the Upper Limit of Quantification (ULOQ) or the highest expected concentration.

  • Injection Sequence:

    • Inject the Blank to establish a baseline.

    • Inject the LLOQ Sample to confirm sensitivity.

    • Inject the High Concentration Standard (HCS) .

    • Inject a Blank immediately after the HCS to assess carryover.

    • (Optional) Inject a second Blank to see if carryover is diminishing.

    • (Optional) Inject the LLOQ Sample again to ensure that any observed peak in the blank is not due to instrument sensitivity drift.

  • Data Analysis:

    • Calculate the peak area of this compound in the blank injection following the HCS.

    • Calculate the peak area of this compound in the LLOQ sample.

    • Carryover (%) = (Peak Area in Blank / Peak Area in LLOQ) * 100

    • Compare the calculated carryover to the acceptable limits (e.g., ≤ 20%).

start Start Experiment blank1 Inject Blank 1 start->blank1 lloq1 Inject LLOQ blank1->lloq1 hcs Inject High Concentration Standard (HCS) lloq1->hcs blank2 Inject Blank 2 (Post-HCS) hcs->blank2 analyze Analyze Peak Area in Blank 2 blank2->analyze calculate Calculate Carryover % analyze->calculate end Compare to Acceptable Limits calculate->end

Caption: Experimental workflow for carryover evaluation.

Q: Are there any specific considerations for a deuterated internal standard like this compound?

A: Yes. While stable-isotope labeled internal standards are ideal, it's important to ensure the purity of the standard. Impurities could contribute to the signal at the mass of the unlabeled analyte. Additionally, while less common with deuterium labeling, chromatographic shifts relative to the unlabeled analyte can occur, potentially leading to differential matrix effects.

By systematically addressing these potential sources of carryover, researchers can develop robust and reliable analytical methods for the quantification of this compound.

References

Technical Support Center: Quantification of Vitamin K1 with cis-Vitamin K1-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cis-Vitamin K1-d7 as an internal standard in quantitative analyses. Accurate quantification of Vitamin K1 is crucial, and the isotopic purity of the internal standard is a critical factor that can significantly impact this accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) form of the cis isomer of Vitamin K1, where seven hydrogen atoms have been replaced by deuterium. It is used as an internal standard (IS) in mass spectrometry-based quantification methods, such as LC-MS/MS, for Vitamin K1 analysis.[1][2][3] Because it is nearly chemically identical to the analyte (Vitamin K1), it co-elutes and experiences similar ionization effects in the mass spectrometer, allowing for correction of variability during sample preparation and analysis.[4][5]

Q2: What is "isotopic purity" and why is it important for my this compound internal standard?

A2: Isotopic purity refers to the percentage of the internal standard that is fully labeled with the desired number of stable isotopes (in this case, seven deuterium atoms).[6][7][8] High isotopic purity is crucial because the presence of unlabeled (d0) or partially labeled (d1-d6) forms of the internal standard can interfere with the measurement of the native analyte, leading to inaccurate quantification.[9][10]

Q3: What level of isotopic purity is considered acceptable for this compound?

A3: Generally, the highest possible isotopic purity is recommended for internal standards.[9] For this compound, a purity of ≥99% for the deuterated forms (d1-d7) is a common specification from commercial suppliers.[1][11] The acceptable level of the unlabeled (d0) impurity depends on the required sensitivity of the assay, particularly the lower limit of quantification (LLOQ).

Q4: How can impure this compound affect my results?

A4: An impure internal standard can lead to several issues:

  • Overestimation of the analyte concentration: The unlabeled (d0) impurity in the internal standard will contribute to the signal of the native Vitamin K1, causing a falsely high reading.[9]

  • Non-linear calibration curves: The constant contribution of the d0 impurity can lead to a non-zero intercept and non-linearity in the calibration curve, especially at lower concentrations.

  • Inaccurate assessment of low-concentration samples: The impact of the d0 impurity is most pronounced at the lower end of the calibration range, potentially compromising the accuracy of the LLOQ.[9]

Troubleshooting Guide

Problem 1: My calibration curve for Vitamin K1 has a high y-intercept and is non-linear at the lower concentrations.

  • Possible Cause: This is a classic sign of an unlabeled (d0) impurity in your this compound internal standard. The d0 form of the internal standard is being detected along with your native Vitamin K1, creating a baseline signal that skews the lower end of your curve.

  • Troubleshooting Steps:

    • Assess the isotopic purity of your internal standard: Follow the Experimental Protocol for Assessing Isotopic Purity outlined below.

    • Check the certificate of analysis (CoA): Verify the isotopic purity stated by the manufacturer.

    • Prepare a "blank" sample with only the internal standard: Analyze a sample containing only the working concentration of your this compound. Any signal detected in the Vitamin K1 channel is likely due to the d0 impurity. Regulatory guidance often suggests that this "crosstalk" should not exceed 20% of the response at the LLOQ.[5][9]

    • Consider a new lot of internal standard: If the isotopic purity is confirmed to be low, obtain a new lot with higher purity.

Problem 2: I am seeing a peak for Vitamin K1 in my blank matrix samples (double blanks).

  • Possible Cause: While this could be due to contamination of the matrix or solvent, it can also be caused by a significant d0 impurity in your internal standard if you are adding it to all samples, including blanks, to check for matrix effects.

  • Troubleshooting Steps:

    • Analyze a true double blank: Prepare and analyze a blank matrix sample without the addition of the internal standard. If a peak is still present, the issue is likely contamination.

    • Analyze a blank with internal standard: If the double blank is clean, but the blank with the internal standard shows a peak for Vitamin K1, the d0 impurity is the likely culprit. Refer to the troubleshooting steps in Problem 1.

Problem 3: My quality control (QC) samples at the low concentration level are consistently failing with a positive bias.

  • Possible Cause: The d0 impurity in the this compound internal standard will have the most significant relative impact on the lowest concentration samples, leading to a consistent overestimation.

  • Troubleshooting Steps:

    • Quantify the contribution of the d0 impurity: As described in Problem 1, analyze a blank sample with the internal standard. Calculate the percentage contribution of the d0 signal to the expected signal of your low QC sample.

    • Evaluate the impact on accuracy: Use the data from your isotopic purity assessment to determine if the level of d0 impurity is sufficient to cause the observed bias. See the Quantitative Data Tables below for an illustration of this effect.

    • Source a higher purity internal standard: This is the most effective way to resolve the issue.

Quantitative Data Tables

The following tables illustrate the potential impact of varying levels of d0 impurity in the this compound internal standard on the quantification accuracy of Vitamin K1.

Table 1: Isotopic Purity of Different Lots of this compound (Illustrative Data)

Lot Number% d7% d6% d5% d4% d3% d2% d1% d0 (Unlabeled)
A99.50.30.1<0.1<0.1<0.1<0.10.05
B98.01.00.50.20.1<0.1<0.10.20
C95.02.51.00.50.40.30.20.10

Table 2: Impact of d0 Impurity on the Accuracy of Vitamin K1 Quantification at the Lower Limit of Quantification (LLOQ) (Illustrative Data)

Assumptions: LLOQ = 0.5 ng/mL; Internal Standard Concentration = 50 ng/mL

IS Lot Number% d0 ImpurityContribution of d0 to Analyte Signal (ng/mL)Measured LLOQ (ng/mL)Accuracy (%)
A0.050.0250.525105.0
B0.200.1000.600120.0
C0.100.0500.550110.0

Experimental Protocols

Protocol: Assessment of this compound Isotopic Purity and its Impact on Quantification

This protocol outlines the steps to determine the isotopic purity of your this compound internal standard and evaluate its effect on your assay.

1. Preparation of Solutions

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Internal Standard Working Solution: Dilute the stock solution to the final concentration used in your analytical method (e.g., 50 ng/mL).

  • Vitamin K1 Stock Solution: Prepare a stock solution of unlabeled Vitamin K1 at 1 mg/mL.

  • Vitamin K1 Calibration Standards: Prepare a series of calibration standards by serially diluting the Vitamin K1 stock solution.

2. Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

  • Direct Infusion or LC-HRMS: Infuse the internal standard stock solution directly into a high-resolution mass spectrometer or analyze it via LC-HRMS.

  • Acquire Full Scan Mass Spectra: Obtain high-resolution, full-scan mass spectra in the appropriate ionization mode.

  • Data Analysis:

    • Identify the monoisotopic mass of the unlabeled Vitamin K1 ([M+H]+ or other adduct).

    • Identify the monoisotopic masses of the deuterated forms (d1 through d7).

    • Extract the ion chromatograms for each isotopic species.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each deuterated form relative to the sum of all forms.

3. Evaluation of d0 Contribution to Analyte Signal (Crosstalk)

  • Prepare Blank Samples: Use a blank matrix (e.g., charcoal-stripped plasma) that is free of Vitamin K1.

  • Spike with Internal Standard: Spike a set of blank samples with the internal standard working solution at the concentration used in your method.

  • Spike LLOQ Samples: Prepare a set of LLOQ samples by spiking the blank matrix with the appropriate concentration of Vitamin K1 and the internal standard working solution.

  • LC-MS/MS Analysis: Analyze the samples using your validated LC-MS/MS method.

  • Data Analysis:

    • Measure the peak area of the analyte (Vitamin K1) in the blank samples containing only the internal standard.

    • Measure the peak area of the analyte in the LLOQ samples.

    • Calculate the percentage contribution of the internal standard to the LLOQ analyte signal: (Area in IS-only blank / Area in LLOQ) * 100. This value should ideally be below 20%.[5][9]

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_purity 2. Isotopic Purity Assessment cluster_crosstalk 3. Crosstalk Evaluation IS_stock IS Stock IS_work IS Working Solution IS_stock->IS_work HRMS LC-HRMS Analysis of IS Stock IS_stock->HRMS Blank_prep Prepare Blanks + IS IS_work->Blank_prep LLOQ_prep Prepare LLOQ + IS IS_work->LLOQ_prep Analyte_stock Analyte Stock Cal_stds Calibration Standards Analyte_stock->Cal_stds Cal_stds->LLOQ_prep Data_analysis Extract & Integrate Isotopologue Peaks HRMS->Data_analysis Purity_calc Calculate % Purity Data_analysis->Purity_calc LCMS LC-MS/MS Analysis Blank_prep->LCMS LLOQ_prep->LCMS Crosstalk_calc Calculate % Contribution of d0 to LLOQ LCMS->Crosstalk_calc

Caption: Experimental workflow for assessing the isotopic purity of this compound.

logical_relationship cluster_cause Cause cluster_effect Effect purity Isotopic Purity of This compound d0_level Level of d0 (Unlabeled) Impurity purity->d0_level determines crosstalk Crosstalk in Analyte Channel d0_level->crosstalk causes accuracy Quantification Accuracy crosstalk->accuracy negatively impacts linearity Calibration Curve Linearity crosstalk->linearity negatively impacts lloq LLOQ Accuracy accuracy->lloq is critical for

Caption: Logical relationship between isotopic purity and quantification accuracy.

References

Technical Support Center: Optimization of Solid-Phase Extraction for Vitamin K1 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the solid-phase extraction (SPE) of Vitamin K1.

Troubleshooting Guide

This guide addresses specific issues that may arise during the solid-phase extraction of Vitamin K1.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of Vitamin K1 Incomplete Elution: The elution solvent may not be strong enough to desorb Vitamin K1 from the SPE sorbent. Vitamin K1 is non-polar and can adhere to surfaces.[1]- Increase the elution solvent strength. For silica cartridges, a common elution solvent is a mixture of n-hexane and diethyl ether (e.g., 97:3 v/v).[2][3] Consider increasing the proportion of the more polar solvent (diethyl ether).- Increase the elution volume. Ensure a sufficient volume of the elution solvent is used to completely elute the analyte. For example, using 8 mL of the elution solvent has been shown to be effective.[2][4]
Analyte Breakthrough during Loading or Washing: The sample solvent may be too strong, or the wash solvent may be eluting the analyte.- Ensure the sample is dissolved in a non-polar solvent like n-hexane before loading onto a silica SPE cartridge.[5]- Use a non-polar wash solvent, such as n-hexane, to remove interferences without eluting Vitamin K1.[3][5]
Adsorption to Labware: Vitamin K1 is hydrophobic and can stick to glass and plastic surfaces, leading to loss of analyte.[1][6]- Minimize sample transfers.[1]- Consider using polypropylene tubes.- Rinse all labware that comes into contact with the sample with the elution solvent and combine the rinsates.
Degradation of Vitamin K1: Vitamin K1 is sensitive to light.[1]- Protect samples from light at all times by using amber vials or covering glassware with aluminum foil.
Poor Reproducibility Inconsistent SPE Cartridge Packing: Variations in cartridge packing can lead to channeling and inconsistent flow rates.- Use high-quality, certified SPE cartridges from a reputable supplier.- Do not let the sorbent bed go dry during conditioning and equilibration steps, unless specified by the protocol.
Variable Flow Rates: Inconsistent flow rates during sample loading, washing, and elution can affect recovery and reproducibility.- Use a vacuum manifold or an automated SPE system to maintain a consistent and controlled flow rate (e.g., 1.0 mL/min).[2][7]
Sample Matrix Effects: The sample matrix can interfere with the interaction between Vitamin K1 and the sorbent.- Optimize the sample pretreatment to remove interfering substances. This may include a liquid-liquid extraction (LLE) step before SPE for complex matrices like serum.[5]
Co-elution of Interferences Inadequate Washing: The wash step may not be sufficient to remove all interfering compounds from the matrix.- Increase the volume of the wash solvent. For silica cartridges, washing with multiple aliquots of n-hexane (e.g., 3 x 1 mL) can be effective.[5]- Consider using a slightly more polar wash solvent if it does not elute Vitamin K1.
Inappropriate Sorbent Selection: The chosen SPE sorbent may not provide adequate selectivity for Vitamin K1 from the sample matrix.- For lipid-rich samples, a silica cartridge is commonly used to retain polar interferences while allowing the non-polar Vitamin K1 to be eluted with a solvent of appropriate polarity.[3]- For complex matrices, a multi-step purification involving different sorbents (e.g., silica followed by C18) may be necessary.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE cartridge to use for Vitamin K1 extraction?

A1: The choice of SPE cartridge depends on the sample matrix. For the purification of Vitamin K1 from lipid-rich extracts, such as those from food or biological samples, a normal-phase silica gel cartridge is frequently used.[2][3][5] This allows for the retention of more polar interfering compounds while Vitamin K1 is eluted with a non-polar solvent mixture. For some applications, a reversed-phase C18 cartridge may also be employed, particularly as an additional purification step.[3]

Q2: My Vitamin K1 recovery is consistently low. What are the most critical steps to check in my SPE protocol?

A2: Low recovery is a common issue in Vitamin K1 analysis due to its lipophilic nature.[1] Key steps to troubleshoot are:

  • Elution Step: Ensure your elution solvent is strong enough and the volume is sufficient. A mixture of n-hexane and diethyl ether is commonly used for silica cartridges.[2][3]

  • Sample Loading: The sample should be loaded in a weak solvent (e.g., n-hexane for silica SPE) to ensure proper retention of the analyte.

  • Washing Step: Verify that your wash solvent is not eluting the Vitamin K1. A non-polar solvent like n-hexane is a safe choice for washing on a silica cartridge.[3][5]

  • Analyte Adsorption: Vitamin K1 can adsorb to labware.[1][6] Minimize sample transfers and consider rinsing containers with the elution solvent.

  • Light Exposure: Protect your samples from light, as Vitamin K1 is light-sensitive.[1]

Q3: Can I let the SPE cartridge run dry?

A3: It is generally recommended to avoid letting the sorbent bed go dry during the conditioning, equilibration, and sample loading steps, as this can lead to channeling and poor recovery. However, for the final elution step, it is common to push all the liquid through to maximize the recovery of the analyte in the collected eluate. Always follow the specific instructions provided with the SPE cartridges you are using.

Q4: What flow rate should I use for the SPE steps?

A4: A controlled and consistent flow rate is important for reproducible results. A flow rate of approximately 1.0 mL/min for loading, washing, and elution is often cited in protocols for Vitamin K1 analysis.[2][7]

Q5: How should I prepare my sample before loading it onto the SPE cartridge?

A5: Sample preparation is crucial for successful SPE. For solid samples, an initial extraction using a suitable solvent, often with methods like ultrasound-assisted extraction, is performed.[2][8] For liquid samples like serum or plasma, a protein precipitation step followed by liquid-liquid extraction (LLE) is a common approach to remove proteins and other interferences before SPE.[5][9] The final extract should be dissolved in a solvent that is compatible with the SPE sorbent and conditions (e.g., n-hexane for normal-phase SPE).[5]

Experimental Protocols

Protocol 1: SPE of Vitamin K1 from Food Extracts

This protocol is based on a method for the extraction and determination of Vitamin K1 in fat-containing foods.[2][4]

  • Sample Extraction (Ultrasound-Assisted Extraction):

    • Mix the food sample with n-hexane at a material-to-liquid ratio of 1:70 (g/mL).

    • Perform ultrasound-assisted extraction at 50°C with 700 W power for 50 minutes.

    • Collect the n-hexane extract for SPE purification.

  • Solid-Phase Extraction:

    • SPE Cartridge: Silica gel cartridge.

    • Conditioning/Activation: Activate the silica gel column with 6 mL of n-hexane.

    • Sample Loading: Pass the n-hexane extract through the column at a flow rate of 1.0 mL/min.

    • Washing: Rinse the cartridge with 6 mL of n-hexane at a flow rate of 1.0 mL/min.

    • Elution: Elute Vitamin K1 with 8 mL of n-hexane/diethyl ether (97:3, v/v) and collect the eluate.

  • Post-SPE Processing:

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of methanol.

    • Filter the reconstituted sample through a 0.22 µm filter before analysis by LC-MS/MS.

Protocol 2: SPE of Vitamin K1 from Serum

This protocol is adapted from a method for the analysis of Vitamin K1 in human serum.[5]

  • Sample Pretreatment (Liquid-Liquid Extraction):

    • To 200 µL of serum, add 10 µL of internal standard (e.g., Phylloquinone-d7).

    • Add 200 µL of ethanol (containing 0.01% BHT) to precipitate proteins.

    • Add 1,000 µL of hexane and vortex.

    • Centrifuge for 3 minutes at 5,000 rpm.

    • Transfer 600 µL of the upper hexane layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 1,000 µL of hexane.

  • Solid-Phase Extraction:

    • SPE Cartridge: Silica, 100 mg, 1 mL.

    • Conditioning/Equilibration: Condition the cartridge with 1 mL of hexane:diethyl ether (1:1), followed by 3 x 1 mL of hexane.

    • Sample Loading: Load the 1 mL of the reconstituted sample.

    • Washing: Wash the cartridge with 3 x 1 mL of hexane.

    • Elution: Elute Vitamin K1 with 1 mL of hexane:diethyl ether (97:3, v/v).

  • Post-SPE Processing:

    • The eluate can be directly analyzed or evaporated and reconstituted in a suitable solvent for the analytical instrument (e.g., LC-MS/MS).

Quantitative Data Summary

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Vitamin K1 from Food Samples [2][8]

ParameterOptimal Value
Material-to-Liquid Ratio1:70 (g/mL)
Extraction Temperature50 °C
Extraction Power700 W
Extraction Time50 min

Table 2: Solid-Phase Extraction Parameters for Vitamin K1 Analysis

ParameterMethod for Food[2][4]Method for Serum[5]
SPE Sorbent Silica GelSilica
Conditioning/Equilibration 6 mL n-hexane1 mL hexane:diethyl ether (1:1), then 3 x 1 mL hexane
Loading Solvent n-hexaneHexane
Wash Solvent & Volume 6 mL n-hexane3 x 1 mL hexane
Elution Solvent & Volume 8 mL n-hexane/diethyl ether (97:3, v/v)1 mL hexane:diethyl ether (97:3, v/v)
Flow Rate 1.0 mL/minNot specified
Reported Recovery 80.9% - 119.1%Not specified

Visualizations

SPE_Workflow_Vitamin_K1 cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Sample (Food/Serum) extraction Liquid or Ultrasonic Extraction start->extraction centrifuge Centrifugation/ Clarification extraction->centrifuge condition 1. Condition & Equilibrate Cartridge reconstitute Solvent Exchange/ Reconstitution centrifuge->reconstitute load 2. Load Sample reconstitute->condition wash 3. Wash Interferences elute 4. Elute Vitamin K1 drydown Evaporation/ Dry-down elute->drydown final_reconstitute Reconstitute for Analysis drydown->final_reconstitute analysis LC-MS/MS or HPLC Analysis final_reconstitute->analysis

Caption: General experimental workflow for Vitamin K1 analysis using SPE.

Troubleshooting_Low_Recovery problem Low Vitamin K1 Recovery cause1 Incomplete Elution problem->cause1 cause2 Analyte Breakthrough problem->cause2 cause3 Adsorption to Labware problem->cause3 cause4 Analyte Degradation problem->cause4 solution1a Increase Elution Solvent Strength cause1->solution1a solution1b Increase Elution Volume cause1->solution1b solution2a Optimize Loading Solvent cause2->solution2a solution2b Use Weaker Wash Solvent cause2->solution2b solution3a Minimize Transfers cause3->solution3a solution3b Rinse Labware cause3->solution3b solution4 Protect from Light cause4->solution4

Caption: Troubleshooting logic for low Vitamin K1 recovery in SPE.

References

Validation & Comparative

A Comparative Guide to cis-Vitamin K1-d7 and 13C-labeled Vitamin K1 Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Vitamin K1 (phylloquinone) is crucial. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, correcting for matrix effects and variations during sample preparation and analysis. This guide provides an objective comparison of two common types of Vitamin K1 internal standards: cis-Vitamin K1-d7 and 13C-labeled Vitamin K1.

Introduction to Vitamin K1 Internal Standards

Stable isotope-labeled internal standards are analogues of the target analyte in which one or more atoms have been replaced with a heavier isotope. In mass spectrometry, this results in a compound that is chemically identical to the analyte but has a higher mass, allowing it to be distinguished. The ideal internal standard co-elutes with the analyte and experiences the same ionization efficiency and matrix effects.

This compound is a deuterated standard, where seven hydrogen atoms have been replaced by deuterium. It is a common choice due to its relative ease of synthesis and lower cost.

13C-labeled Vitamin K1 is a standard where several carbon atoms are replaced with the heavier 13C isotope. These standards are often considered superior due to a lower risk of isotopic effects.

Performance Comparison: this compound vs. 13C-labeled Vitamin K1

FeatureThis compound (Deuterated)13C-labeled Vitamin K1Key Considerations
Isotopic Stability Generally stable, but there is a potential for back-exchange of deuterium for hydrogen in certain positions and under specific conditions.Highly stable, as the 13C-C bond is not susceptible to exchange.[1]13C-labeled standards are preferred for methods requiring high accuracy and stability.
Chromatographic Co-elution May exhibit a slight shift in retention time compared to the unlabeled analyte due to the "isotope effect," where the C-D bond is stronger than the C-H bond.[1][2] This can lead to inaccurate compensation for matrix effects if the standard and analyte do not elute in the same matrix environment.[1]Generally co-elutes perfectly with the unlabeled analyte, as the mass difference has a negligible effect on chromatographic behavior.[1][2]For complex matrices with significant ion suppression, perfect co-elution is critical.
Mass Shift +7 DaTypically +6 Da (for 13C6)[3]Both provide sufficient mass separation from the native analyte for MS/MS analysis.
Cost & Availability Generally less expensive and more widely available.[4]Can be more expensive due to a more complex synthesis process.[4]Budget and availability may be practical factors in standard selection.
Reported Performance Used successfully for the quantitative analysis of Vitamin K1 in fruits and vegetables with good recoveries (84-115.6%) and precision (RSDs < 8.8%).[5]Demonstrated to adequately compensate for significant ion suppression in the analysis of Vitamin K1 in human serum, achieving a lower limit of the measuring interval of 0.05 ng/mL.[3]Both standards can perform well, but 13C-labeled standards may offer greater robustness in challenging applications.

Experimental Protocols

Below are representative protocols for the quantification of Vitamin K1 using stable isotope-labeled internal standards, based on methodologies described in the scientific literature.

Protocol 1: Vitamin K1 Analysis in Human Serum using 13C6-Vitamin K1

This method is adapted from a UPLC-MS/MS clinical research method for the analysis of Vitamin K1 in serum.[3]

1. Sample Preparation:

  • To 200 µL of serum, add 600 µL of ethanol containing the 13C6-vitamin K1 internal standard.

  • Vortex mix the samples to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto an Oasis PRiME HLB µElution Plate for solid-phase extraction (SPE).

  • Wash the SPE plate to remove interferences.

  • Elute the analyte and internal standard with heptane.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in methanol and water for analysis.

2. LC-MS/MS Analysis:

  • LC System: ACQUITY UPLC I-Class FTN

  • Column: ACQUITY UPLC HSS PFP Column

  • Mobile Phase: Water/methanol gradient with ammonium fluoride.

  • MS System: Xevo TQ-S micro (Triple Quadrupole Mass Spectrometer)

  • Ionization: Electrospray Ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for both Vitamin K1 and 13C6-Vitamin K1.

Protocol 2: Vitamin K1 Analysis in Vegetables using Vitamin K1-d7

This method is based on an isotope dilution LC-MS/MS procedure for quantifying Vitamin K1 in fruits and vegetables.[5]

1. Sample Preparation:

  • Homogenize the fruit or vegetable sample.

  • To a known weight of the homogenate, add the Vitamin K1-d7 internal standard.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., a hexane/isopropanol mixture).

  • Centrifuge to separate the organic and aqueous layers.

  • Collect the organic layer containing the analyte and internal standard.

  • Clean up the extract using a neutral aluminum oxide column to remove matrix interferences.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Gradient elution with a mixture of organic solvents (e.g., methanol, isopropanol) and water.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

  • Detection: MRM analysis of transitions for Vitamin K1 and Vitamin K1-d7.

Visualizing the Workflow and Standard Selection

The following diagrams illustrate a typical experimental workflow for Vitamin K1 analysis and the logical considerations when choosing between deuterated and 13C-labeled standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s0 Biological Matrix (e.g., Serum, Food Homogenate) s1 Spike with Internal Standard (d7 or 13C) s0->s1 s2 Protein Precipitation / Liquid-Liquid Extraction s1->s2 s3 Solid-Phase Extraction (SPE) or Column Cleanup s2->s3 s4 Evaporation & Reconstitution s3->s4 a0 LC Injection s4->a0 a1 Chromatographic Separation a0->a1 a2 Ionization (ESI or APCI) a1->a2 a3 MS/MS Detection (MRM) a2->a3 d0 Peak Integration (Analyte & IS) a3->d0 d1 Calculate Peak Area Ratio (Analyte / IS) d0->d1 d2 Quantification using Calibration Curve d1->d2

Fig 1. General experimental workflow for Vitamin K1 quantification using a stable isotope-labeled internal standard.

G cluster_d7 This compound (Deuterated) cluster_c13 13C-labeled Vitamin K1 start Choice of Internal Standard pro_d7 Pros: - Lower Cost - Readily Available start->pro_d7 Cost-Sensitive Applications pro_c13 Pros: - Co-elutes with Analyte - High Isotopic Stability - Ideal for Complex Matrices start->pro_c13 High-Accuracy Requirements con_d7 Cons: - Potential for Chromatographic  Shift (Isotope Effect) - Risk of D-H Exchange con_c13 Cons: - Higher Cost - More Complex Synthesis

Fig 2. Logical considerations for selecting between deuterated and 13C-labeled Vitamin K1 internal standards.

Conclusion

Both this compound and 13C-labeled Vitamin K1 are effective internal standards for the mass spectrometric quantification of Vitamin K1. The choice between them depends on the specific requirements of the assay.

  • This compound is a cost-effective and viable option for many applications, particularly when matrix effects are minimal or well-characterized.

  • 13C-labeled Vitamin K1 is the superior choice for high-stakes applications, such as clinical research or studies involving complex biological matrices where accuracy is paramount. Its ability to perfectly co-elute with the native analyte provides the most reliable compensation for matrix effects and ensures the highest data quality.

For new method development, especially in challenging matrices, the initial investment in a 13C-labeled standard is often justified by the increased reliability, robustness, and reduced time spent on troubleshooting potential issues arising from isotope effects.

References

Navigating the Labyrinth of Vitamin K1 Analysis: A Guide to LC-MS/MS Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Vitamin K1 is paramount for robust clinical and preclinical studies. This guide provides an objective comparison of the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Vitamin K1 analysis, supported by experimental data and detailed protocols. We delve into the critical parameters of accuracy and precision, offering a clear perspective on the reliability of this advanced analytical technique.

The inherent lipophilic nature and low physiological concentrations of Vitamin K1 present significant analytical challenges. Historically, methods such as High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection have been employed. However, these methods can be labor-intensive, require extensive sample clean-up, and may lack the specificity offered by modern mass spectrometry techniques.[1][2][3] LC-MS/MS has emerged as a powerful alternative, providing high sensitivity, selectivity, and throughput for the analysis of Vitamin K1 in complex biological matrices like plasma and serum.[2][4][5][6]

Performance Under the Microscope: Accuracy and Precision Data

The reliability of any analytical method hinges on its accuracy and precision. Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of agreement among repeated measurements. Bioanalytical method validation guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent acceptance criteria for these parameters.[7][8][9][10] Generally, for a method to be considered accurate and precise, the mean value should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%, except for the lower limit of quantification (LLOQ), where a deviation of up to 20% is often acceptable.[9][10]

Here, we summarize the accuracy and precision data from various published LC-MS/MS methods for Vitamin K1 determination.

Table 1: Accuracy and Precision of a Vitamin K1 LC-MS/MS Method in Human Plasma[4][11]
QC LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low0.2500.24698.45.753.39
Medium0.7500.763101.73.394.36
High8.008.23102.94.365.17

Data adapted from a study utilizing a simple phospholipid removal sample preparation procedure and a 4-minute LC-MS/MS analysis.[4]

Table 2: Precision of a UPLC-MS/MS Method for Vitamin K1 in Serum[12]
QC Concentration (ng/mL)Total Precision (%CV)Repeatability (%CV)
0.2≤5.4≤5.4
0.5≤5.4≤5.4
4≤5.4≤5.4

This method demonstrated excellent precision with a total precision and repeatability of ≤5.4% CV across three quality control concentrations.

Table 3: Comparison with an Independent LC-MS/MS Method and External Quality Assurance Scheme (EQAS)[12]
ComparisonResult
Independent SPE-LC-MS/MS MethodDeming regression: y = 0.97x - 0.07
Vitamin K External Quality Assurance Scheme (KEQAS)Mean bias of 7.1% over a range of 0.19–3.78 ng/mL

This data showcases the method's accuracy through strong correlation with another validated method and good performance in an external proficiency testing program.

A Glimpse into Alternative Methods

While LC-MS/MS offers distinct advantages, it is important to consider alternative techniques. HPLC with fluorescence detection (HPLC-FLD) is a commonly used method.[3][11] One study comparing extraction methods for Vitamin K1 determination in vegetables using HPLC-FLD reported inter-day and intra-day precision of 2.0% and 2.1%, respectively, with an overall recovery close to 100%.[11][12] However, LC-MS/MS methods generally offer higher sensitivity and specificity, especially in complex matrices, and often involve simpler sample preparation procedures and faster run times compared to traditional HPLC methods.[2][3]

Experimental Protocols: A Closer Look at the Methodology

The following provides a generalized experimental protocol for a typical Vitamin K1 LC-MS/MS method, drawing from common practices described in the literature.[2][4][13]

Sample Preparation (Phospholipid Removal)
  • To 500 µL of plasma, add an internal standard solution.

  • Add 1.5 mL of acetonitrile to precipitate proteins and vortex for 20 seconds.

  • Centrifuge the sample at 4300 rpm for 10 minutes.

  • Pass the supernatant through a phospholipid removal plate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.

  • Reconstitute the residue in a suitable solvent (e.g., 85:15 methanol:water).

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A reversed-phase column, such as a Raptor Biphenyl or ACQUITY UPLC HSS PFP column, is typically used.[4]

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.05 mM ammonium fluoride or 5 mM ammonium formate) and an organic solvent (e.g., methanol with 0.05 mM ammonium fluoride).[4][13]

    • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.[13]

    • Injection Volume: 20 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for Vitamin K1 and its internal standard are monitored. For example, for Vitamin K1, a transition of m/z 451.5 → 187.2 might be used.[13]

Visualizing the Workflow

To better understand the logical flow of a Vitamin K1 LC-MS/MS analysis, the following diagram illustrates the key steps from sample collection to data analysis.

VitaminK1_LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing SampleCollection Biological Sample (Plasma/Serum) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Spiking ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) InternalStandard->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation PhospholipidRemoval Phospholipid Removal Centrifugation->PhospholipidRemoval Supernatant Evaporation Evaporation to Dryness PhospholipidRemoval->Evaporation Eluate Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (Separation) Reconstitution->LC_Separation Injection MS_Ionization Mass Spectrometry (Ionization - ESI) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Results Final Concentration Results Quantification->Results

Figure 1. Experimental workflow for Vitamin K1 analysis by LC-MS/MS.

Conclusion

LC-MS/MS methods for the determination of Vitamin K1 in biological matrices have demonstrated excellent accuracy and precision, consistently meeting the stringent requirements of regulatory guidelines.[4] These methods offer significant advantages over traditional techniques, including enhanced sensitivity, specificity, and higher throughput. The detailed experimental protocols and performance data presented in this guide provide a solid foundation for researchers and scientists to confidently implement and evaluate LC-MS/MS for their Vitamin K1 analysis needs, ultimately contributing to more reliable and impactful research in drug development and clinical diagnostics.

References

A Comparative Guide to Internal Standards for Accurate Phylloquinone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of phylloquinone (vitamin K1) is critical in nutrition research, clinical diagnostics, and pharmaceutical development due to its essential role in blood coagulation and bone metabolism. The complexity of biological matrices necessitates the use of an internal standard (IS) to correct for analyte loss during sample preparation and to compensate for variations in instrument response. The ideal internal standard should closely mimic the chemical and physical properties of the analyte. This guide provides a comparative analysis of commonly used internal standards for phylloquinone quantification, supported by experimental data and detailed methodologies.

Comparative Performance of Internal Standards

The two primary categories of internal standards used for phylloquinone analysis are stable isotope-labeled (SIL) phylloquinone and synthetic vitamin K analogs. SIL internal standards, such as deuterated phylloquinone (e.g., d7-PK) and Carbon-13 labeled phylloquinone (¹³C-PK), are considered the gold standard due to their near-identical chemical and physical properties to the endogenous analyte. Synthetic analogs, while structurally similar, may exhibit different extraction and ionization efficiencies.

Below is a summary of performance data for commonly employed internal standards from various studies.

Internal StandardAnalytical MethodMatrixLinearity (R²)Precision (CV%)Limit of Quantification (LOQ)Key Findings & Citations
Deuterated Phylloquinone (d7-PK) LC-MS/MSFood0.9987Intra-assay: 10.6%, Inter-assay: 12.8%0.5 ng/mLd7-PK effectively corrects for matrix effects and variations in instrument response in complex food matrices.[1]
Deuterated Phylloquinone (d7-PK) LC-ESI-MS/MSFoodNot SpecifiedIntra-assay: <15%, Inter-assay: <15%≤4 µ g/100 gEnables cost-effective and accurate quantification of phylloquinone and menaquinones in various foods.[2]
Deuterated Phylloquinone (d-PK) LC-MS/MSHuman Serum0.980Intra-assay: 2.3-10.4%, Inter-assay: 7.4-12.8%0.03 ng/mLDeuterated internal standards showed no interference with the quantification of K1, MK-4, and MK-7.[3][4]
¹³C₆-Phylloquinone UPLC-MS/MSHuman Serum≥0.995≤20% at LLMI0.05 ng/mLThe stable labeled internal standard effectively compensates for ion suppression, allowing for a low limit of quantification.[5]
Vitamin K1(25) (Synthetic Analog) LC-APCI/MSHuman PlasmaNot SpecifiedNot SpecifiedNot SpecifiedThe use of K1(25) as an internal standard is considered essential for the accurate determination of plasma phylloquinone concentration by correcting for extraction efficiency.[6][7]

Experimental Methodologies

The selection of an internal standard is intrinsically linked to the overall analytical method. Below are detailed protocols for phylloquinone quantification using different internal standards.

Method 1: Quantification of Phylloquinone in Human Serum using a Deuterated Internal Standard and LC-MS/MS

This method is adapted from a validated protocol for the simultaneous determination of vitamin K1, MK-4, and MK-7 in human serum.[3]

1. Sample Preparation:

  • To 500 µL of serum, add the deuterated internal standards (d7-PK, d7-MK-4, d7-MK-7).
  • Perform protein precipitation with 1 mL of ice-cold ethanol.
  • Vortex and centrifuge the mixture.
  • Extract the supernatant twice with 2 mL of hexane.
  • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Chromatographic System: Liquid chromatograph coupled with a triple quadrupole tandem mass spectrometer.
  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient of methanol and water, often with a modifier like ammonium acetate, is employed.
  • Ionization: Electrospray Ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

Method 2: Quantification of Phylloquinone in Food Matrices using a Deuterated Internal Standard and LC-MS/MS

This protocol is based on a method for analyzing phylloquinone and menaquinones in various food items.[1]

1. Sample Preparation:

  • Homogenize the food sample.
  • To a known amount of the homogenized sample, add the deuterated internal standard (d7-PK).
  • Perform lipid extraction using a solvent mixture such as 2-propanol and hexane.
  • Purify the extract using Solid-Phase Extraction (SPE) with a silica-based sorbent.
  • Elute the vitamin K fraction and evaporate the solvent.
  • Reconstitute the sample in an appropriate solvent for analysis.

2. LC-MS/MS Conditions:

  • Chromatographic System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
  • Column: C18 or a similar reversed-phase column.
  • Mobile Phase: Gradient elution with a mixture of methanol and an aqueous buffer.
  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or ESI.
  • Detection: MRM mode to monitor the transitions for phylloquinone and its deuterated internal standard.

Visualizing the Analytical Workflow and Rationale

The diagrams below illustrate the logical flow of a comparative analysis and the role of an internal standard in the quantification process.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Food) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Cleanup Sample Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Reconstitution Reconstitution Concentration->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS PeakIntegration Peak Area Integration (Analyte & IS) LCMS->PeakIntegration Ratio Calculate Peak Area Ratio (Analyte/IS) PeakIntegration->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: General workflow for phylloquinone quantification using an internal standard.

G cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_correction Correction Mechanism cluster_result Outcome Phylloquinone Phylloquinone SamplePrep Sample Preparation (Extraction, Cleanup) Phylloquinone->SamplePrep Subject to loss and variability IS Ideal Internal Standard (e.g., d7-Phylloquinone) IS->SamplePrep Experiences similar loss and variability Analysis LC-MS/MS Analysis (Injection, Ionization) SamplePrep->Analysis Ratio Peak Area Ratio (Analyte / IS) Analysis->Ratio Provides constant ratio despite variations AccurateQuant Accurate Quantification Ratio->AccurateQuant

Caption: Role of an ideal internal standard in correcting for analytical variability.

References

UPLC-MS/MS Method for Vitamin K1 Analysis: A Validation and Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and validation report for the quantification of Vitamin K1 in biological matrices using a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The protocol detailed herein utilizes cis-Vitamin K1-d7 as an internal standard to ensure accuracy and precision. Furthermore, this guide offers a comparative analysis of this method against alternative analytical techniques, supported by experimental data to aid in the selection of the most appropriate methodology for your research needs.

Method Validation: UPLC-MS/MS with this compound

The use of a deuterated internal standard, such as this compound, is critical in mass spectrometry-based assays to compensate for matrix effects and variations in sample processing.[1][2][3] This section summarizes the validation parameters for a typical UPLC-MS/MS method for Vitamin K1 quantification in human plasma.

Quantitative Validation Data

The following tables present a summary of the performance characteristics of the UPLC-MS/MS method. Data has been compiled from various studies employing similar methodologies.

Table 1: Calibration Curve and Sensitivity

ParameterTypical Performance
Linear Range0.10 - 10 ng/mL[4]
Correlation Coefficient (r²)> 0.995[1]
Lower Limit of Quantification (LLOQ)0.05 ng/mL[1]
Limit of Detection (LOD)0.05 µg/kg[5][6]

Table 2: Accuracy and Precision

Quality Control (QC) LevelConcentration (ng/mL)Intraday Precision (%RSD)Interday Precision (%RSD)Accuracy (% Recovery)
Low QC0.250.21 - 7.833.39 - 5.75Within 10% of nominal[7]
Medium QC0.750.21 - 7.833.39 - 5.75Within 10% of nominal[7]
High QC8.000.21 - 7.833.39 - 5.75Within 10% of nominal[7]

Validation acceptance criteria are typically in accordance with FDA and EMA guidelines, which generally require precision to be within ±15% CV and accuracy to be within ±15% of the nominal value (±20% for LLOQ).[8][9][10]

Experimental Protocols

UPLC-MS/MS Method with this compound

1. Sample Preparation:

  • To a 500 µL aliquot of plasma, 5 µL of internal standard solution (this compound, 100 ng/mL in methanol) is added.[7]

  • Protein precipitation is performed by adding 1.5 mL of acetonitrile and vortexing for 20 seconds.[7]

  • The sample is then centrifuged at 4300 rpm for 10 minutes.[7]

  • The supernatant is transferred to a phospholipid removal plate, and the eluate is collected under vacuum.[7]

  • The eluate is evaporated to dryness at 50°C under a stream of nitrogen.[7]

  • The dried extract is reconstituted in 100 µL of a water:methanol (15:85) solution for injection.[7]

2. UPLC Conditions:

  • System: ACQUITY UPLC I-Class System[1]

  • Column: ACQUITY UPLC HSS PFP or Raptor Biphenyl (50 mm x 2.1 mm, 1.8 µm)[1][4][7]

  • Mobile Phase A: Water with 0.01% formic acid[5][6]

  • Mobile Phase B: Methanol with 0.01% formic acid and 2.5 mmol/L ammonium formate[5][6]

  • Flow Rate: 0.4 mL/min[4]

  • Column Temperature: 40°C[4]

  • Injection Volume: 5 µL[7]

  • Run Time: Approximately 4 minutes[4][7]

3. MS/MS Conditions:

  • System: Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer[1]

  • Ionization Mode: Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI)[1][11]

  • Detection: Multiple Reaction Monitoring (MRM)

  • Typical MRM Transitions:

    • Vitamin K1: 451.5 -> 187.2[4]

    • This compound: 458.1 -> 194.3[12]

Method Comparison

The UPLC-MS/MS method offers significant advantages in terms of sensitivity and specificity compared to other analytical techniques.

Table 3: Comparison of Analytical Methods for Vitamin K1 Quantification

FeatureUPLC-MS/MSHPLC with Fluorescence DetectionUltraPerformance Convergence Chromatography (UPC²)
Principle Separation by liquid chromatography followed by mass-based detection.Separation by HPLC with post-column chemical reduction and fluorescence detection.[3]Separation based on supercritical fluid chromatography.[13]
Sensitivity Very high (LLOQ ~0.05 ng/mL)[1]High (LOD ~0.03 ng/mL)[3]High (LOQ ~0.06 µg/mL)[13]
Specificity Very high, based on mass-to-charge ratio.Moderate, potential for interference.High, excellent for isomer separation.[13]
Run Time Fast (3-4 minutes)[1][7]Longer (can be over 20 minutes)[13]Very fast (< 3 minutes)[13]
Sample Prep Multi-step (protein precipitation, SPE/phospholipid removal)[7]Can be complex, often involving liquid-liquid extraction.[3]Simpler, direct injection of extract.
Internal Standard Stable isotope-labeled (e.g., this compound).[2][7]Structural analogs.Not always necessary due to high resolution.
Advantages Gold standard for sensitivity and specificity.Established and widely available.Extremely fast, separates cis/trans isomers effectively.[13]
Disadvantages Higher instrument cost.Less specific, longer run times.Requires specialized instrumentation.

Visualizing the Workflow and Vitamin K Cycle

To better illustrate the experimental process and the biological context of Vitamin K1, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing P Plasma Sample (500 µL) IS Add Internal Standard (this compound) P->IS PP Protein Precipitation (Acetonitrile) IS->PP C Centrifugation PP->C SPE Solid-Phase Extraction (Phospholipid Removal) C->SPE E Evaporation SPE->E R Reconstitution E->R I Injection into UPLC R->I S Chromatographic Separation I->S ION Ionization (ESI/APCI) S->ION MS1 Quadrupole 1 (Precursor Ion Selection) ION->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Quadrupole 2 (Product Ion Selection) CID->MS2 D Detection MS2->D DA Data Acquisition D->DA Q Quantification (Peak Area Ratio) DA->Q Report Final Report Q->Report

Caption: UPLC-MS/MS analysis workflow for Vitamin K1 quantification.

VitaminKCycle VK_hydroquinone Vitamin K hydroquinone (active) GGCX γ-glutamyl carboxylase VK_hydroquinone->GGCX VK_epoxide Vitamin K 2,3-epoxide Vitamin_K Vitamin K (quinone) VK_epoxide->Vitamin_K VKOR Vitamin_K->VK_hydroquinone VKOR GGCX->VK_epoxide Gla_proteins Carboxylated Gla-proteins GGCX->Gla_proteins VKOR VKOR Warfarin Warfarin Warfarin->VKOR inhibition Glu_proteins Uncarboxylated Glu-proteins Glu_proteins->GGCX

Caption: Simplified diagram of the Vitamin K cycle in the cell.

Conclusion

The UPLC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific platform for the quantification of Vitamin K1 in biological matrices. Its performance characteristics, particularly the low LLOQ and high precision and accuracy, make it superior to many alternative methods, especially for clinical and research applications where reliable data is paramount. While other techniques like HPLC-FD and UPC² have their merits, the UPLC-MS/MS approach remains the gold standard for bioanalytical studies of Vitamin K1.

References

Establishing Linearity and Range for Vitamin K1 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Vitamin K1 (phylloquinone) is crucial in various fields, from clinical diagnostics to pharmaceutical research. A key aspect of method validation for any quantitative assay is establishing its linearity and analytical range. This guide provides a comparative overview of two common analytical techniques for Vitamin K1 quantification—High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—focusing on their performance in establishing a linear response and defining a reliable quantification range.

The choice of analytical method can significantly impact the sensitivity, specificity, and throughput of Vitamin K1 analysis. While HPLC-FD is a robust and widely used technique, LC-MS/MS offers superior sensitivity and specificity, allowing for the detection of lower concentrations of Vitamin K1.[1][2] This is particularly important when analyzing biological samples where Vitamin K1 levels can be very low.[3]

Workflow for Establishing Linearity and Range

The process of determining the linearity and range of an analytical method is a fundamental step in its validation, ensuring that the measured response is directly proportional to the concentration of the analyte. This workflow is guided by principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][5][6][7][8][9]

G cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation prep_standards Prepare Calibration Standards (Minimum of 5 Concentrations) analyze_samples Analyze Standards and QC Samples (Multiple Replicates) prep_standards->analyze_samples prep_qc Prepare Quality Control (QC) Samples (Low, Medium, High) prep_qc->analyze_samples plot_curve Plot Response vs. Concentration analyze_samples->plot_curve perform_regression Perform Linear Regression Analysis (e.g., Least Squares) plot_curve->perform_regression determine_linearity Assess Linearity (e.g., Correlation Coefficient r² ≥ 0.99) perform_regression->determine_linearity define_range Define Analytical Range (LLOQ to ULOQ) determine_linearity->define_range

Caption: General workflow for establishing linearity and range of an analytical method.

Comparison of Analytical Methods

The following tables summarize the linearity and range data for Vitamin K1 quantification using HPLC-FD and LC-MS/MS, based on published literature.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)

HPLC with fluorescence detection is a well-established method for Vitamin K1 analysis.[10][11] It often requires post-column reduction of Vitamin K1 to its fluorescently active hydroquinone form.[11]

ParameterReported ValuesReference
Linearity (Correlation Coefficient, r²) > 0.999[10]
Linear Range 0.0625 - 20 ng/injection[11]
Lower Limit of Quantification (LLOQ) 0.03 ng/mL[10]
Upper Limit of Quantification (ULOQ) Not explicitly stated, but linearity extends to 20 ng/injection.[11]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly sensitive and specific method for Vitamin K1 quantification, capable of measuring very low concentrations in complex biological matrices.[1][2][3][12]

ParameterReported ValuesReference
Linearity (Correlation Coefficient, r²) ≥ 0.995[3]
> 0.9988[12]
0.9917 (vs. HPLC-FLD-ECD)[1]
Linear Range 40 - 20,000 pg/mL[1]
10 - 500 ng/mL[12]
0.077 - 26 ng/mL[3]
0.1 - 10 ng/mL[13]
Lower Limit of Quantification (LLOQ) 6.1 pg/mL[1]
0.16 µg/kg[12]
0.05 ng/mL[3]
0.1 ng/mL[13]
Upper Limit of Quantification (ULOQ) 20,000 pg/mL[1]
500 ng/mL[12]
26 ng/mL[3]
10 ng/mL[13]

Experimental Protocols

The following are generalized experimental protocols for the quantification of Vitamin K1, based on methodologies described in the cited literature. These should be adapted and optimized for specific laboratory conditions and sample matrices.

Protocol 1: Vitamin K1 Quantification by HPLC-FD

This protocol is based on a method involving solid-phase extraction and post-column fluorescence detection.[11][14]

1. Sample Preparation (Human Serum/Plasma)

  • To 500 µL of serum or plasma, add an internal standard (e.g., a structural analog of Vitamin K1).

  • Precipitate proteins by adding 2 mL of ethanol and vortexing.

  • Perform a liquid-liquid extraction with 4 mL of n-hexane.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in an appropriate volume of the mobile phase.

2. HPLC-FD Conditions

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 125 mm x 4 mm, 4 µm).[14]

  • Mobile Phase: Isocratic elution with a mixture of methanol, acetonitrile, zinc acetate, acetic acid, and water.[11]

  • Flow Rate: 0.8 - 1.2 mL/min.[11][14]

  • Post-Column Reactor: A zinc column to reduce Vitamin K1 to its fluorescent hydroquinone form.

  • Detection: Fluorescence detector with excitation at 246 nm and emission at 430 nm.[11]

3. Linearity and Range Establishment

  • Prepare a series of calibration standards by spiking a suitable matrix (e.g., stripped serum or a solvent) with known concentrations of Vitamin K1, typically covering a range from 0.05 ng/mL to 25 ng/mL. A minimum of five non-zero concentrations is recommended.[7]

  • Analyze each concentration in replicate (e.g., n=3).

  • Construct a calibration curve by plotting the peak area ratio of Vitamin K1 to the internal standard against the nominal concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should ideally be ≥ 0.99.

  • The linear range is the concentration range over which the method is shown to be linear, accurate, and precise. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within 20% of the nominal value). The Upper Limit of Quantification (ULOQ) is the highest concentration on the curve with acceptable accuracy and precision.

Protocol 2: Vitamin K1 Quantification by LC-MS/MS

This protocol outlines a general approach for the highly sensitive quantification of Vitamin K1 using LC-MS/MS.[1][3][13]

1. Sample Preparation (Human Serum/Plasma)

  • To a small volume of serum or plasma (e.g., 100-200 µL), add a stable isotope-labeled internal standard (e.g., ¹³C₆-Vitamin K1).[1][3]

  • Precipitate proteins with a solvent like acetonitrile.

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.[1][3]

  • Evaporate the eluate and reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18 or Phenyl-Hexyl).[15]

  • Mobile Phase: A gradient elution using a mixture of water and methanol containing a modifier such as ammonium formate or formic acid.[12][13]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[3][15]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Vitamin K1 and its internal standard.

3. Linearity and Range Establishment

  • Prepare calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma) over the expected concentration range (e.g., 0.05 ng/mL to 50 ng/mL).[3][13]

  • Analyze the calibration standards in replicate.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Apply a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²), to account for heteroscedasticity.

  • The linearity is acceptable if the correlation coefficient (r²) is typically ≥ 0.99 and the back-calculated concentrations of the standards are within a specified tolerance (e.g., ±15% of the nominal value, ±20% for the LLOQ).

  • The analytical range is defined by the LLOQ and ULOQ that meet the predefined criteria for accuracy and precision.

References

A Comparative Guide to Determining LOD and LOQ for Vitamin K1 using cis-Vitamin K1-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for calculating the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Vitamin K1 (phylloquinone) analysis, with a specific focus on the use of its deuterated internal standard, cis-Vitamin K1-d7. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to support robust bioanalytical method validation.

Introduction

Accurate and precise quantification of Vitamin K1 is crucial in various fields, from clinical diagnostics to food science and pharmaceutical research. Establishing the LOD and LOQ is a critical component of analytical method validation, defining the lower limits of reliable measurement. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in mass spectrometry-based methods to compensate for matrix effects and variations in sample processing and instrument response.[1][2] This guide will delve into the common approaches for LOD and LOQ determination as outlined by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4]

Comparative Methodologies for LOD and LOQ Calculation

There are several accepted methods for determining LOD and LOQ, each with its own set of advantages and applications. The most common approaches are based on the signal-to-noise ratio (S/N) and the standard deviation of the response and the slope of the calibration curve.[3][5]

1. Signal-to-Noise Ratio (S/N)

This method is based on the ratio of the analytical signal to the background noise. It is often used for analytical procedures that exhibit baseline noise.[6]

  • LOD: Typically determined at a signal-to-noise ratio of 3:1.[7]

  • LOQ: Typically determined at a signal-to-noise ratio of 10:1.[6][8]

2. Standard Deviation of the Response and the Slope

This approach is considered more statistically rigorous. The LOD and LOQ are calculated using the following formulas based on the standard deviation of the response (σ) and the slope of the calibration curve (S).[3][8]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

The standard deviation of the response (σ) can be determined in several ways:

  • Based on the Standard Deviation of the Blank: Multiple blank samples are measured, and the standard deviation of their responses is calculated.

  • Based on the Calibration Curve: The residual standard deviation of a regression line or the standard deviation of the y-intercepts of regression lines can be used.[8]

Experimental Protocol for LOD and LOQ Determination of Vitamin K1 by LC-MS/MS

This protocol outlines a typical workflow for determining the LOD and LOQ of Vitamin K1 in a biological matrix (e.g., human plasma or serum) using this compound as an internal standard.

1. Materials and Reagents:

  • Vitamin K1 (phylloquinone) certified reference standard

  • This compound internal standard[2]

  • Blank biological matrix (e.g., human plasma, serum) from at least six different sources[9]

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Formic acid or ammonium formate (for mobile phase modification)[7]

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI))[10]

3. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of Vitamin K1 and this compound in an appropriate organic solvent.

  • Prepare a series of working standard solutions of Vitamin K1 by serial dilution of the stock solution.

  • Prepare a working solution of the internal standard (this compound) at a constant concentration.

4. Sample Preparation:

  • Spike the blank biological matrix with the internal standard working solution.

  • For the calibration curve, spike the internal standard-fortified matrix with the Vitamin K1 working standard solutions to create a series of calibration standards at different concentrations.

  • For LOD and LOQ determination, prepare samples at very low concentrations near the expected limits.

  • Extract Vitamin K1 and the internal standard from the matrix using a validated SPE or LLE protocol.[11]

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

5. LC-MS/MS Analysis:

  • Inject the prepared samples into the LC-MS/MS system.

  • Use a suitable C18 or other appropriate column for chromatographic separation.[10]

  • Develop a gradient elution method to achieve good separation of Vitamin K1 from matrix components.

  • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both Vitamin K1 and this compound in Multiple Reaction Monitoring (MRM) mode.

6. Data Analysis and Calculation:

  • Construct a calibration curve by plotting the peak area ratio of Vitamin K1 to this compound against the concentration of Vitamin K1.

  • For the S/N method: Analyze replicate injections of a low-concentration standard and determine the signal-to-noise ratio. The concentration that gives an S/N of 3 is the LOD, and 10 is the LOQ.

  • For the standard deviation and slope method:

    • Analyze multiple blank samples to determine the standard deviation of the blank response (σ).

    • Alternatively, use the residual standard deviation or the standard deviation of the y-intercept from the calibration curve.

    • Calculate the slope (S) of the calibration curve.

    • Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).

Data Presentation

The following tables summarize reported LOD and LOQ values for Vitamin K1 analysis from various studies, showcasing the performance of different analytical methods.

Table 1: Comparison of LOD and LOQ values for Vitamin K1 in Human Plasma/Serum

Analytical MethodInternal StandardLODLOQReference
LC-MS/MS (APCI)Vitamin K1-d414 ng/L-[10]
UPLC-MS/MS (ESI)13C6-Vitamin K1-0.05 ng/mL[12]
Online SPE-LC-MS/MS (APCI)--0.05 nmol/L[13][14]
HPLC-MS/MS--0.14 nmol/L[15]
LC-MS/MSVitamin K1-d730 pg/mL-[16]

Table 2: Comparison of LOD and LOQ values for Vitamin K1 in Other Matrices

MatrixAnalytical MethodInternal StandardLODLOQReference
Infant FormulaUPLC-MS/MS (ESI)Vitamin K1-d70.011 µ g/100g 0.037 µ g/100g [17]
Fat-containing foodsLC-MS/MS-0.05 µg/kg0.16 µg/kg[7]
Vegetables and FruitsLC-MS/MSVitamin K1-d70.001 mg/kg0.004 mg/kg[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the LOD and LOQ of Vitamin K1 using an internal standard.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc LOD/LOQ Calculation prep_stock Prepare Stock Solutions (Vitamin K1 & this compound) prep_working Prepare Working Standards (Serial Dilution) prep_stock->prep_working create_cal Create Calibration Standards (Spike with Vitamin K1) prep_working->create_cal spike_is Spike Blank Matrix with Internal Standard (IS) spike_is->create_cal prep_lodq Prepare Low-Level Samples (Near expected LOD/LOQ) spike_is->prep_lodq extraction Sample Extraction (SPE or LLE) create_cal->extraction prep_lodq->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lcms LC-MS/MS Analysis (MRM Mode) reconstitution->lcms chromatogram Generate Chromatograms lcms->chromatogram cal_curve Construct Calibration Curve (Peak Area Ratio vs. Conc.) chromatogram->cal_curve sn_method Signal-to-Noise Method (S/N = 3 for LOD, 10 for LOQ) cal_curve->sn_method sd_slope_method Std. Dev. & Slope Method LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) cal_curve->sd_slope_method

References

A Head-to-Head Battle: Standard Addition vs. Internal Standard for Vitamin K1 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal calibration strategy for the quantitative analysis of Vitamin K1.

The accurate quantification of Vitamin K1 (phylloquinone) in complex biological matrices such as plasma, serum, and food is paramount for clinical diagnostics, nutritional assessment, and pharmacokinetic studies. Due to the lipophilic nature of Vitamin K1 and the presence of interfering substances in these matrices, significant analytical challenges, primarily matrix effects, can compromise the accuracy and precision of analytical methods. Two prevalent calibration techniques employed to mitigate these effects are the standard addition method and the internal standard method. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific analytical needs.

At a Glance: Key Differences

FeatureStandard Addition MethodInternal Standard Method
Principle The sample is spiked with known concentrations of the analyte to create a calibration curve within the sample matrix itself, thereby compensating for matrix effects.A known amount of a compound structurally similar to the analyte (the internal standard) is added to all samples, calibrators, and quality controls. The ratio of the analyte signal to the internal standard signal is used for quantification, correcting for both matrix effects and variability in sample processing.
Ideal For Samples with complex and variable matrix effects where a suitable internal standard is not available. Analyzing endogenous levels in a new or uncharacterized matrix.High-throughput analysis where a reliable internal standard, particularly a stable isotope-labeled version, is available. Routine assays with well-characterized matrices.
Throughput Lower, as each sample requires multiple analyses.Higher, as each sample is analyzed once.
Cost Can be more labor-intensive and time-consuming.The primary cost is the internal standard, which can be expensive, especially stable isotope-labeled standards.
Accuracy Can provide high accuracy by inherently correcting for sample-specific matrix effects. [cite: ]High accuracy is achievable, particularly with a stable isotope-labeled internal standard that co-elutes with the analyte.
Precision Precision can be affected by the multiple spiking and measurement steps.Generally offers high precision, as the internal standard corrects for variations in sample preparation and instrument response.[1][2][3]

Delving Deeper: A Quantitative Comparison

The performance of both methods is critically evaluated based on key validation parameters. The following tables summarize representative data from studies utilizing either the standard addition or internal standard method for Vitamin K1 analysis.

Table 1: Performance of the Standard Addition Method for Vitamin K1 Analysis
ParameterMatrixMethodResultReference
Linearity (r²) SerumLC-MS/MS>0.99[4]
Accuracy (% Recovery) SerumLC-MS/MSNot explicitly stated, but method showed good agreement with reference methods.[4]
Precision (% CV) SerumLC-MS/MSIntra-day: <15%, Inter-day: <15%[5]
LOQ (ng/mL) SerumLC-MS/MS0.022 (0.05 nmol/L)[4]
Table 2: Performance of the Internal Standard Method for Vitamin K1 Analysis
ParameterMatrixMethodResultReference
Linearity (r²) PlasmaLC-MS/MS≥0.995
Accuracy (% Recovery) PlasmaLC-MS/MSWithin 10% of nominal concentration[1]
Precision (% RSD) PlasmaLC-MS/MSIntra-day: 0.207-7.83%, Inter-day: 3.39-5.75%[1]
LOQ (ng/mL) PlasmaLC-MS/MS0.10[1]
Linearity (r²) SerumHPLC-FLD0.9993[3]
Accuracy (% Recovery) SerumHPLC-FLD98-110%[3]
Precision (% CV) SerumHPLC-FLDIntra-day: 7.3-8.6%, Inter-day: 8.7-9.9%[3]
LOQ (ng/mL) SerumHPLC-FLD0.03[3]
Linearity (r²) SerumUPLC-MS/MS≥0.995
Accuracy (Mean Bias) SerumUPLC-MS/MS7.1%
Precision (% CV) SerumUPLC-MS/MS≤5.4%
LLOQ (ng/mL) SerumUPLC-MS/MS0.05

Experimental Workflows: A Visual Guide

To further elucidate the practical differences between the two methods, the following diagrams, generated using Graphviz, illustrate the typical experimental workflows.

Standard_Addition_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Original Sample Spiked_Samples Aliquots Spiked with Increasing Vitamin K1 Concentrations Sample->Spiked_Samples Extraction Liquid-Liquid or Solid-Phase Extraction Spiked_Samples->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis of Original and Spiked Samples Reconstitution->LC_MS Calibration_Curve Construct Calibration Curve (Signal vs. Added Concentration) LC_MS->Calibration_Curve Extrapolation Extrapolate to Zero Signal to Determine Original Concentration Calibration_Curve->Extrapolation Internal_Standard_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample, Calibrators, QCs Add_IS Add Known Amount of Internal Standard (e.g., Vitamin K1-d7) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Calibration_Curve Construct Calibration Curve (Analyte/IS Ratio vs. Concentration) LC_MS->Calibration_Curve Quantification Calculate Analyte Concentration in Samples Calibration_Curve->Quantification

References

A Head-to-Head Battle for Precision: Cross-Validation of Vitamin K1 Immunoassay and LC-MS/MS with cis-Vitamin K1-d7

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of Vitamin K1 in biological matrices. This guide provides a detailed examination of experimental protocols and performance data to aid in the selection of the most appropriate analytical method.

The accurate quantification of Vitamin K1 (phylloquinone) is crucial in various fields of research, including nutrition, pharmacology, and clinical diagnostics. While immunoassays have traditionally been a common tool for biomarker quantification, the advent of LC-MS/MS has provided a powerful alternative, offering high sensitivity and specificity. This guide presents a cross-validation of a commercially available Vitamin K1 immunoassay with a robust LC-MS/MS method utilizing cis-Vitamin K1-d7 as an internal standard.

Quantitative Performance: A Tale of Two Technologies

The performance of any quantitative assay is defined by its key validation parameters. The following tables summarize the performance characteristics of a representative competitive ELISA for Vitamin K1 and a validated LC-MS/MS method.

Table 1: Performance Characteristics of a Commercial Vitamin K1 ELISA Kit [1]

ParameterPerformance
Assay PrincipleCompetitive Inhibition
Detection Range123.5 - 10,000 pg/mL
Sensitivity (LLD)< 55.3 pg/mL
Intra-assay Precision (CV%)< 10%
Inter-assay Precision (CV%)< 12%
Sample TypeSerum, Plasma, other biological fluids

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Vitamin K1

ParameterPerformance
Internal StandardThis compound
Linearity Range0.040 - 20 ng/mL
Lower Limit of Quantification (LLOQ)6.1 pg/mL
Precision (CV%)
Intra-assay (at 100 pg/mL)6.8%
Intra-assay (at 800 pg/mL)3.5%
Intra-assay (at 2000 pg/mL)3.0%
Inter-assay (at 100 pg/mL)5.8%
Inter-assay (at 800 pg/mL)3.0%
Inter-assay (at 2000 pg/mL)3.9%
Accuracy (% Recovery)98% - 107%
Sample TypePlasma, Serum

Experimental Protocols: A Step-by-Step Guide

Detailed and reproducible experimental protocols are the cornerstone of reliable quantitative analysis. Below are the methodologies for both the immunoassay and the LC-MS/MS procedure.

Vitamin K1 Immunoassay Protocol (Competitive ELISA)

This protocol is based on the general procedure for commercially available Vitamin K1 ELISA kits.[1]

  • Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit manual.

  • Sample and Standard Addition: Add 50 µL of standard or sample to the appropriate wells of the antibody-pre-coated microplate.

  • Competitive Reaction: Immediately add 50 µL of biotin-conjugated Vitamin K1 (Detection Reagent A) to each well. Mix gently and incubate for 1 hour at 37°C.

  • Washing: Aspirate the contents of the wells and wash each well three times with 350 µL of wash buffer.

  • Enzyme Conjugate Addition: Add 100 µL of HRP-avidin (Detection Reagent B) to each well. Incubate for 30 minutes at 37°C.

  • Second Washing: Repeat the aspiration and washing step five times.

  • Substrate Incubation: Add 90 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at 37°C in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Measurement: Immediately read the optical density (OD) at 450 nm using a microplate reader. The concentration of Vitamin K1 is inversely proportional to the OD value.

LC-MS/MS Protocol for Vitamin K1 using this compound

This protocol represents a typical validated method for the quantification of Vitamin K1 in serum or plasma.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

  • To 200 µL of serum or plasma, add 50 µL of the internal standard working solution (this compound in methanol).

  • Add 600 µL of ethanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would start at 80% B, increasing to 98% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Vitamin K1: Precursor ion (Q1) m/z 451.3 -> Product ion (Q3) m/z 187.2

    • This compound (Internal Standard): Precursor ion (Q1) m/z 458.3 -> Product ion (Q3) m/z 194.1[2]

Visualizing the Workflow and Biological Context

To better understand the experimental processes and the biological relevance of Vitamin K1, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_immunoassay Immunoassay Workflow cluster_lcms LC-MS/MS Workflow IA_Start Sample/Standard Addition IA_Compete Competitive Reaction IA_Start->IA_Compete IA_Wash1 Wash IA_Compete->IA_Wash1 IA_Enzyme Enzyme Conjugate Addition IA_Wash1->IA_Enzyme IA_Wash2 Wash IA_Enzyme->IA_Wash2 IA_Substrate Substrate Incubation IA_Wash2->IA_Substrate IA_Stop Stop Reaction IA_Substrate->IA_Stop IA_Read Read OD450 IA_Stop->IA_Read LCMS_Start Sample + IS LCMS_PP Protein Precipitation LCMS_Start->LCMS_PP LCMS_LLE Liquid-Liquid Extraction LCMS_PP->LCMS_LLE LCMS_Dry Evaporation LCMS_LLE->LCMS_Dry LCMS_Recon Reconstitution LCMS_Dry->LCMS_Recon LCMS_Inject LC Separation LCMS_Recon->LCMS_Inject LCMS_MS MS/MS Detection LCMS_Inject->LCMS_MS

Figure 1: Comparative experimental workflows for Immunoassay and LC-MS/MS.

Vitamin_K_Cycle VK_quinone Vitamin K (Quinone) Reducer Quinone Reductase VK_quinone->Reducer VK_hydroquinone Vitamin K (Hydroquinone) GGCX γ-Glutamyl Carboxylase (GGCX) VK_hydroquinone->GGCX VK_epoxide Vitamin K 2,3-Epoxide VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR GGCX->VK_epoxide Gla γ-Carboxyglutamate (Gla) Residues GGCX->Gla VKOR->VK_quinone Reducer->VK_hydroquinone Glu Glutamate (Glu) Residues Glu->GGCX

Figure 2: The Vitamin K metabolic cycle.

References

Safety Operating Guide

Personal protective equipment for handling cis-Vitamin K1-d7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of cis-Vitamin K1-d7, tailored for researchers, scientists, and drug development professionals. Following these procedures will help ensure a safe laboratory environment and proper management of this compound.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE and safety measures are outlined below.

Data Presentation: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical goggles conforming to EN166 or equivalent.[1][2]Protects against splashes of solutions containing this compound and airborne particles, which can cause eye irritation.[3]
Hand Protection Chemical-resistant, impervious gloves such as nitrile rubber, chloroprene, or butyl rubber.[1][4]Prevents skin contact, which may cause mild irritation or an allergic skin reaction.[2][4]
Body Protection Laboratory coat or other suitable protective clothing.[3][1][2] For handling pure product or in case of a large spill, full body protection is advised.[3]Minimizes the risk of skin contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate filter should be used.[1][2][4]Protects against inhalation of the compound, which may cause respiratory irritation.[1]

General Handling Precautions:

  • Avoid the formation of dust and aerosols.[1][4]

  • Ensure adequate ventilation in the work area.[3][4]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Keep the compound away from heat, light, and oxidizing agents.[5]

  • Wash hands thoroughly after handling.[2]

Experimental Protocol: Safe Handling and Disposal of this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

Methodology:

  • Preparation and Weighing:

    • Before handling, ensure that the safety data sheet (SDS) has been reviewed and is readily accessible.

    • Conduct all weighing and solution preparation in a well-ventilated chemical fume hood.

    • Wear all required PPE as specified in the table above.

    • To prevent dust generation, handle the solid compound carefully.[1]

  • Dissolving the Compound:

    • This compound is often supplied as an oil or solid.

    • Use appropriate solvents as indicated by the supplier or experimental protocol.

    • Add the solvent slowly to the compound to avoid splashing.

    • Ensure the container is properly sealed after dissolution.

  • Use in Experiments:

    • All experimental procedures involving this compound should be carried out within a fume hood.

    • Keep containers tightly closed when not in use.[2][4]

    • Avoid direct sunlight and sources of ignition.[1]

  • Spill Management:

    • In case of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth).

    • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6]

    • For larger spills, evacuate the area and contact the appropriate emergency response team.[1]

    • Ventilate the area of the spill.[3]

  • Disposal Plan:

    • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., gloves, absorbent paper), must be treated as hazardous waste.[7]

    • Collect all waste in a clearly labeled, sealed, and compatible container.[8]

    • Do not dispose of this compound down the drain or in the general trash.[5]

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

    • Deuterated compounds are stable isotopes and not radioactive, so standard chemical waste procedures apply.[9]

    • Empty containers that held the compound should also be disposed of as hazardous waste, or triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste.[10]

Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Receive This compound review_sds Review SDS start->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe weigh_dissolve Weigh & Dissolve in Fume Hood don_ppe->weigh_dissolve experiment Conduct Experiment weigh_dissolve->experiment spill_check Spill Occurred? experiment->spill_check cleanup_spill Follow Spill Cleanup Protocol spill_check->cleanup_spill Yes collect_waste Collect All Waste (Solid & Liquid) spill_check->collect_waste No cleanup_spill->collect_waste dispose Dispose as Hazardous Waste collect_waste->dispose end End dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.